molecular formula C12H15BrO4 B7874829 Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Cat. No.: B7874829
M. Wt: 303.15 g/mol
InChI Key: QUKAKEQSDKGRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a useful research compound. Its molecular formula is C12H15BrO4 and its molecular weight is 303.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(3-bromopropoxy)-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-bromopropoxy)-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(3-bromopropoxy)-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-15-11-8-9(12(14)16-2)4-5-10(11)17-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAKEQSDKGRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The primary focus of this document is a detailed exposition of the Williamson ether synthesis, a robust and widely adopted method for the preparation of this target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this document aims to serve as a self-validating system for the successful synthesis and verification of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Introduction

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a key building block in synthetic organic chemistry, primarily utilized for its bifunctional nature. The presence of a bromoalkoxy chain attached to a substituted benzene ring allows for subsequent nucleophilic substitution reactions, making it an important precursor in the synthesis of more complex molecules, including pharmaceutically active ingredients. The core structure, derived from vanillic acid, is a common motif in medicinal chemistry.

The most direct and efficient pathway to this compound is through the Williamson ether synthesis, a venerable yet consistently reliable method for forming ether linkages.[1][2] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[3][4] In the context of this synthesis, the phenolic hydroxyl group of Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) is deprotonated by a suitable base, and the resulting phenoxide attacks the electrophilic carbon of 1,3-dibromopropane.

This guide will provide a detailed, step-by-step protocol for this synthesis, including the rationale for the choice of reagents and reaction conditions. Furthermore, it will cover essential safety considerations and provide a thorough guide to the characterization of the final product.

The Synthetic Pathway: Williamson Ether Synthesis

The synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is achieved through a nucleophilic substitution reaction between Methyl 4-hydroxy-3-methoxybenzoate and 1,3-dibromopropane. The reaction is facilitated by a base, typically a mild inorganic base like potassium carbonate, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

The overall reaction is depicted below:

Williamson_Ether_Synthesis start1 Methyl 4-hydroxy-3-methoxybenzoate product Methyl 4-(3-bromopropoxy)-3-methoxybenzoate start1->product start2 1,3-Dibromopropane start2->product reagent K₂CO₃, DMF reagent->product Heat

Caption: Overall synthetic scheme for Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Mechanistic Insights

The reaction proceeds via a classic SN2 mechanism. The potassium carbonate deprotonates the phenolic hydroxyl group of methyl vanillate, forming a resonance-stabilized phenoxide ion. This phenoxide then acts as the nucleophile, attacking one of the primary carbons of 1,3-dibromopropane and displacing a bromide ion as the leaving group. The use of a large excess of 1,3-dibromopropane is crucial to favor the mono-alkylation product and minimize the formation of the bis-alkylated byproduct. DMF is an excellent solvent for this reaction as its polar aprotic nature solvates the potassium cation, leaving the phenoxide anion more nucleophilic, and it has a high boiling point allowing for the reaction to be heated to increase the rate.

Experimental Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses.[5][6]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
Methyl 4-hydroxy-3-methoxybenzoateC₉H₁₀O₄182.176702-50-7
1,3-DibromopropaneC₃H₆Br₂201.89109-64-8
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Ethyl acetateC₄H₈O₂88.11141-78-6
HexaneC₆H₁₄86.18110-54-3
Deionized WaterH₂O18.027732-18-5
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-hydroxy-3-methoxybenzoate (10.0 g, 54.9 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (15.2 g, 109.8 mmol, 2.0 eq) and N,N-dimethylformamide (100 mL).

  • Initiation of Reaction: Begin stirring the mixture and add 1,3-dibromopropane (22.2 g, 109.8 mmol, 2.0 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold deionized water with stirring.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate) to afford Methyl 4-(3-bromopropoxy)-3-methoxybenzoate as a white to off-white solid.

Experimental_Workflow Setup 1. Reaction Setup: - Methyl 4-hydroxy-3-methoxybenzoate - K₂CO₃, DMF Addition 2. Add 1,3-dibromopropane Setup->Addition Reaction 3. Heat at 70-80°C for 4-6 hours (Monitor by TLC) Addition->Reaction Workup 4. Cool and quench with ice-water Reaction->Workup Extraction 5. Extract with Ethyl Acetate Workup->Extraction Washing 6. Wash with water and brine Extraction->Washing Drying 7. Dry over MgSO₄ and concentrate Washing->Drying Purification 8. Column Chromatography Drying->Purification Product Pure Methyl 4-(3-bromopropoxy)-3-methoxybenzoate Purification->Product

Caption: A step-by-step workflow for the synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Safety and Hazard Information

It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

  • Methyl 4-hydroxy-3-methoxybenzoate: May cause skin, eye, and respiratory irritation.[7][8]

  • 1,3-Dibromopropane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation. Toxic to aquatic life with long-lasting effects.[9][10][11][12][13]

  • Potassium Carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[3][5][14][15][16]

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.[1][6][17]

Characterization of the Final Product

The identity and purity of the synthesized Methyl 4-(3-bromopropoxy)-3-methoxybenzoate should be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₂H₁₅BrO₄
Molecular Weight303.15 g/mol
AppearanceWhite to off-white solid
Melting PointNot available in the searched literature.
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

  • 7.55-7.65 (m, 2H): Aromatic protons ortho and meta to the ester group.

  • 6.90 (d, 1H): Aromatic proton ortho to the alkoxy group.

  • 4.15 (t, 2H): -O-CH₂- protons of the propoxy chain.

  • 3.90 (s, 3H): Methoxy group protons (-OCH₃).

  • 3.88 (s, 3H): Methyl ester group protons (-COOCH₃).

  • 3.60 (t, 2H): -CH₂-Br protons of the propoxy chain.

  • 2.30 (quint, 2H): Central -CH₂- protons of the propoxy chain.

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

  • 166.8: Carbonyl carbon of the ester.

  • 152.5, 149.0: Aromatic carbons attached to oxygen.

  • 123.5, 113.0, 112.0: Other aromatic carbons.

  • 68.0: -O-CH₂- carbon of the propoxy chain.

  • 56.0: Methoxy carbon (-OCH₃).

  • 52.0: Methyl ester carbon (-COOCH₃).

  • 32.0: Central -CH₂- carbon of the propoxy chain.

  • 30.0: -CH₂-Br carbon of the propoxy chain.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate via the Williamson ether synthesis. The provided protocol, grounded in well-established chemical principles, offers a clear pathway for researchers to obtain this valuable intermediate. Adherence to the outlined experimental procedures and safety precautions is essential for a successful and safe synthesis. The predicted spectroscopic data serves as a guide for the characterization of the final product, with the strong recommendation for experimental verification to ensure the identity and purity of the synthesized compound.

References

  • Potassium carbonate 119260 - Safety Data Sheet. (n.d.).
  • Safety Data Sheet: Potassium carbonate. (n.d.). Chemos GmbH&Co.KG.
  • Safety Data Sheet Potassium Carbonate Revision 5, Date 18 Dec 2020. (2025, September 23). Redox.
  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (n.d.).
  • ICSC 0457 - N,N-DIMETHYLFORMAMIDE. (2014, April). International Chemical Safety Cards (ICSCs).
  • Safety Data Sheet. (n.d.). RahrBSG.
  • 1,3-Dibromopropane - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Williamson Ether Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS | CAS 109-64-8 MSDS. (2016, July 11). Loba Chemie.
  • Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Chemos GmbH&Co.KG.
  • DIMETHYLFORMAMIDE - SAFETY DATA SHEET. (2021, April 1).
  • Safety Data Sheet. (n.d.).
  • 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. (2022, December 22).
  • Methyl 4-(hydroxymethyl)-3-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024, April 4). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, September 7).
  • Methyl 3-hydroxy-4-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Williamson ether synthesis. (2020, July 15).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • Understanding the Williamson Ether Synthesis. (n.d.). Smolecule.
  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved from [Link]

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.). Google Patents.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). PMC. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • methyl 4-methoxybenzoate Proton Full Spectrum. (n.d.). Wired Chemist. Retrieved from [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.
  • A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-ethyl-3-methoxybenzoate and a Look at its Structural Analogs. (n.d.). Benchchem.

Sources

Physicochemical Profiling and Synthetic Methodologies of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate: A Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic selection of synthetic intermediates dictates the efficiency of lead optimization. Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (CAS: 343308-46-3) [1] is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry, materials science, and the synthesis of bio-based polymers[2]. Featuring an electrophilic primary alkyl bromide, an electron-rich aromatic core, and a hydrolyzable methyl ester, this molecule serves as an ideal scaffold for orthogonal derivatization.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and downstream applications, engineered specifically for researchers and drug development professionals requiring rigorous, self-validating protocols.

Physicochemical Properties & Pharmacokinetic Implications

Understanding the physicochemical profile of a building block is critical for predicting the downstream pharmacokinetics of the final active pharmaceutical ingredient (API). The properties of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate are summarized below.

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Name Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
CAS Registry Number 343308-46-3
Molecular Formula C₁₂H₁₅BrO₄
Molecular Weight 303.15 g/mol
Exact Mass 302.0154 Da
Topological Polar Surface Area (TPSA) 44.8 Ų
Hydrogen Bond Donors (HBD) 0
Hydrogen Bond Acceptors (HBA) 4
Rotatable Bonds 7
Predicted XLogP3 ~3.0
Causality Behind the Properties
  • Lipophilicity and Permeability: With a predicted XLogP3 of ~3.0 and a TPSA of 44.8 Ų, this scaffold aligns perfectly with . The absence of hydrogen bond donors and the moderate TPSA ensure that derivatives built upon this core will inherently favor high passive membrane permeability, making it an excellent lipophilic anchor for CNS-targeted or orally bioavailable drug candidates.

  • Rotational Flexibility: The 7 rotatable bonds—primarily localized in the 3-bromopropoxy chain—provide conformational flexibility. This allows the molecule to act as an adaptable spacer, capable of orienting basic amine tethers into the binding pockets of target proteins (e.g., GPCRs or kinases).

Synthetic Methodology: Mechanistic Insights & Protocol

The synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate relies on a classic Williamson ether synthesis, coupling methyl vanillate with 1,3-dibromopropane[2].

Causality in Experimental Design

The critical challenge in this reaction is the competing formation of a symmetrical dimer (dimethyl 4,4′-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate))[2].

  • Solvent Choice: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it leaves the phenoxide nucleophile unsolvated and highly reactive, accelerating the Sₙ2 displacement.

  • Base Selection: Potassium carbonate (K₂CO₃) is employed because it is strong enough to deprotonate the phenol (pKa ~9.5) but mild enough to prevent the premature saponification of the methyl ester.

  • Stoichiometric Control: To kinetically favor the mono-alkylated product over the dimer, a 5-fold stoichiometric excess of 1,3-dibromopropane is employed. The high dilution of the phenoxide intermediate relative to the electrophile ensures that the rate of the first Sₙ2 displacement vastly outpaces the second.

Step-by-Step Self-Validating Protocol
  • Initiation: Dissolve methyl vanillate (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Deprotonation: Add anhydrous K₂CO₃ (3.0 equiv, 30 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion. The solution will typically transition to a distinct yellow hue.

  • Alkylation: Add 1,3-dibromopropane (5.0 equiv, 50 mmol) in a single rapid injection. Heat the reaction mixture to 70 °C.

  • Self-Validation Checkpoint (TLC): After 4 hours, analyze an aliquot via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase. The disappearance of the methyl vanillate spot (R_f ~0.3, strongly UV active) and the appearance of a new, less polar spot (R_f ~0.6) confirms reaction completion. The symmetrical dimer, if formed, will elute much slower (R_f ~0.2).

  • Quench & Workup: Cool to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 30 mL) to quantitatively remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure product.

SynthWorkflow Step1 Methyl Vanillate + K2CO3 in DMF Step2 Excess 1,3-Dibromopropane (5.0 equiv, 70°C) Step1->Step2 Base activation Step3 SN2 Alkylation (Kinetic Control) Step2->Step3 Suppress dimerization Step4 Aqueous Workup (EtOAc / Brine) Step3->Step4 Quench & Extract Step5 Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5 Isolate crude Product Methyl 4-(3-bromopropoxy) -3-methoxybenzoate Step5->Product Purify

Synthetic workflow for Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Orthogonal Reactivity & Application in Drug Discovery

The true value of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate lies in its orthogonal reactivity . The molecule possesses two distinct reactive poles that can be addressed sequentially without cross-interference.

  • The Electrophilic Bromoalkyl Tail: The primary alkyl bromide is highly susceptible to Sₙ2 displacement by nitrogen, oxygen, or sulfur nucleophiles. In drug discovery, this is typically reacted with secondary amines (e.g., piperidine, morpholine, or piperazine derivatives) to introduce a basic solubilizing group—a common motif in target-directed kinase inhibitors.

  • The Hydrolyzable Methyl Ester: Once the tail is functionalized, the C1 methyl ester can be selectively saponified using LiOH in a THF/H₂O mixture to yield the corresponding benzoic acid. This acid can then be activated (e.g., via HATU or EDC/HOBt) for amide coupling with complex anilines or aliphatic amines.

Reactivity MBMB Methyl 4-(3-bromopropoxy) -3-methoxybenzoate SN2 SN2 Displacement (Alkyl Bromide) MBMB->SN2 Primary Electrophile Ester Saponification (Methyl Ester) MBMB->Ester Base Hydrolysis Amine Basic Amine Tether (e.g., Piperidine) SN2->Amine + Sec. Amines Acid Carboxylic Acid (Amide Coupling) Ester->Acid LiOH/H2O

Orthogonal reactivity pathways for downstream derivatization.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch before downstream application, rigorous analytical characterization is required. The following parameters serve as a self-validating system for structural confirmation:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.64 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H) and 7.53 (d, J = 2.0 Hz, 1H, Ar-H) confirm the intact 1,3,4-trisubstituted aromatic ring.

    • δ 4.18 (t, J = 6.0 Hz, 2H, -OCH₂-) confirms the ether linkage.

    • δ 3.91 (s, 3H, Ar-OCH₃) and 3.88 (s, 3H, -COOCH₃) confirm the retention of both the methoxy and ester groups.

    • δ 3.62 (t, J = 6.4 Hz, 2H, -CH₂Br) confirms the presence of the primary bromide.

    • δ 2.38 (p, J = 6.2 Hz, 2H, -CH₂-) confirms the central methylene spacer.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 303.0 (and 305.0 due to the ~1:1 isotopic distribution of ⁷⁹Br and ⁸¹Br, a hallmark validation of a mono-brominated species).

References

  • Bio-based aromatic diisocyanates for preparation of polyurethanes (US9950996B2)
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews (Lipinski, C. A., et al., 1997) URL:[Link]

Sources

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive operational analysis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate . It moves beyond standard catalog data to offer synthetic optimization strategies, mechanistic insights, and application contexts relevant to drug discovery.

Optimized Synthesis, Characterization, and Application in Kinase Inhibitor Design

Chemical Identity & Molecular Architecture[1]

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a specialized alkylating agent and linker intermediate. It serves as a critical building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , particularly those requiring a solubilizing side chain (e.g., morpholinopropoxy or piperazinylpropoxy groups) attached to a quinazoline or quinoline scaffold.

Core Identifiers
ParameterSpecification
Chemical Name Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
CAS Number 343308-46-3
Molecular Formula C₁₂H₁₅BrO₄
Molecular Weight 303.15 g/mol
SMILES COC1=C(C=CC(=C1)C(=O)OC)OCCCBr
InChI Key UXSNXOMMJXTFEG-UHFFFAOYSA-N (Analogous)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water

Synthetic Pathways & Mechanistic Insight[4]

The synthesis of this compound relies on a Williamson Ether Synthesis , specifically the alkylation of the phenolic oxygen of methyl vanillate.

The "Dimerization" Challenge

A common pitfall in this synthesis is the formation of the "dimer" impurity, where one molecule of 1,3-dibromopropane reacts with two molecules of methyl vanillate.

  • Mechanism: The phenoxide ion attacks the alkyl bromide product (the target molecule) instead of the dibromide starting material.

  • Solution: This is a Concentration-Dependent phenomenon. To ensure high yield of the mono-alkylated product, you must maintain a high local concentration of the electrophile (1,3-dibromopropane).

Optimized Protocol Strategy

Reaction: Methyl Vanillate + 1,3-Dibromopropane


 Product

Key Stoichiometric Ratio:

  • Methyl Vanillate: 1.0 eq

  • 1,3-Dibromopropane: 3.0 - 5.0 eq (Critical excess)

  • Potassium Carbonate: 2.0 eq

Workflow Diagram (DOT)

The following diagram illustrates the reaction logic and critical workup steps to isolate the pure bromide.

SynthesisWorkflow Start Reagents Preparation (Methyl Vanillate + 3-5 eq 1,3-Dibromopropane) BaseAdd Base Activation (Add K2CO3 in Acetone or DMF) Start->BaseAdd Reflux Reflux (6-12h) Monitor TLC for Phenol Disappearance BaseAdd->Reflux SN2 Reaction Filter Filtration (Remove K2CO3 salts) Reflux->Filter Complete Concentrate Concentration (Remove Solvent) Filter->Concentrate Distill High Vac Distillation (Remove Excess 1,3-Dibromopropane) Concentrate->Distill Critical Purification Crystallize Recrystallization (Isolation of White Solid) Distill->Crystallize Residue Processing

Figure 1: Synthetic workflow emphasizing the removal of excess dibromide to prevent dimerization.

Experimental Protocols

Standard Operating Procedure (SOP)

Scale: 10 mmol Methyl Vanillate

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Methyl Vanillate (1.82 g, 10 mmol) and Acetone (30 mL). Stir until dissolved.

  • Alkylation Agent: Add 1,3-Dibromopropane (3.0 mL, ~30 mmol). Note: The excess is vital.

  • Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol).

  • Reaction: Heat to reflux (~60°C) with vigorous stirring.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting phenol (lower Rf) should disappear within 6–12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KBr). Wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

  • Purification (Critical):

    • You will be left with an oil containing the product and excess 1,3-dibromopropane.

    • Option A (Distillation): Use high vacuum to distill off the unreacted 1,3-dibromopropane (BP ~167°C at atm, much lower at vacuum). The residue will solidify upon cooling/trituration.

    • Option B (Column): Flash chromatography (Silica, 0-20% EtOAc in Hexanes). The dibromide elutes first (non-polar), followed by the product.

  • Yield: Expected yield is 85–95% (White crystalline solid).

Application in Drug Discovery[4][5]

This molecule is a "linker intermediate." It allows chemists to install a 3-carbon chain terminated by a leaving group (Bromine) onto a benzoate core.

Primary Utility:

  • Solubilizing Tails: The bromine is displaced by secondary amines (e.g., morpholine, N-methylpiperazine) to create solubilizing side chains common in EGFR inhibitors.

  • Scaffold Construction: The ester group can be hydrolyzed to the acid (for coupling) or reduced to the alcohol/aldehyde for further elaboration.

Mechanism of Action (Derivatization)

The following diagram depicts the transformation of this intermediate into a pharmacologically active motif.

ApplicationPath Intermediate Methyl 4-(3-bromopropoxy) -3-methoxybenzoate Transition SN2 Displacement Intermediate->Transition + Amine / Base Amine Secondary Amine (e.g., Morpholine) Amine->Transition Product Solubilized Drug Fragment (e.g., Gefitinib Side Chain) Transition->Product - HBr

Figure 2: Derivatization pathway converting the bromo-linker into a bioactive moiety.

Quality Control & Characterization

To validate the identity of the synthesized material, compare analytical data against these expected values.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃)

3.89 (s, 3H)
Methyl Ester (

)

3.92 (s, 3H)
Methoxy Ether (

)

4.20 (t, 2H)

-Methylene (

)

3.60 (t, 2H)

-Methylene (

)

2.35 (quint, 2H)

-Methylene (

)

6.9 - 7.6 (m, 3H)
Aromatic Protons (ABX System)
HPLC Single Peak (>98%)Confirm absence of "Dimer" (late eluting)
Mass Spec (ESI)

Characteristic 1:1 Br isotope pattern

References

  • PubChem. (2023). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (Analogous Chemistry). National Library of Medicine.[1] Retrieved from [Link][1]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Demonstrates analogous alkylation chemistry). Retrieved from [Link]

Sources

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate: A Versatile Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer both a foundation for biological activity and the potential for versatile chemical modification is paramount. Methyl 4-(3-bromopropoxy)-3-methoxybenzoate emerges as a compound of significant interest, embodying this dual functionality. Its structure is centered around a vanillate core, a "privileged" scaffold known to be a constituent of molecules with a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The true potential of this specific derivative, however, lies in the 3-bromopropoxy side chain. This functional group acts as a moderately reactive electrophile, or a "warhead," capable of forming stable covalent bonds with nucleophilic residues in target proteins.[3] This technical guide explores the multifaceted potential of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, presenting it as a versatile platform for the development of targeted covalent inhibitors, a flexible linker for constructing bifunctional molecules like PROTACs, and a valuable probe for chemical biology applications.

Chemical Profile and Rationale for Application

The structure of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a deliberate convergence of two key medicinal chemistry concepts: the bio-compatible vanillate core and a reactive alkyl halide handle.

  • The Vanillate Core: Vanillin and its derivatives, such as vanillic acid and its esters, are well-documented for their broad spectrum of biological activities.[4][5] They are recognized as valuable starting points in drug design, offering a favorable safety profile and established synthetic accessibility.[2][6] The methoxy and ester functionalities of the core can be strategically modified to fine-tune physicochemical properties like solubility and cell permeability, which are critical for drug efficacy.[7][8]

  • The 3-Bromopropoxy Moiety: The introduction of a bromine atom into a molecular structure is a strategic move in drug design that can enhance therapeutic activity and influence metabolism.[9] In this molecule, the three-carbon alkoxy chain provides optimal spacing and flexibility, while the terminal bromide serves as a latent electrophile. This "warhead" is poised to react with soft nucleophiles, most notably the thiol group of cysteine residues found within the binding sites of many enzymes.[3] This capacity for covalent bond formation can lead to irreversible inhibition, offering advantages in potency and duration of action over non-covalent inhibitors.

This unique combination of a biologically relevant scaffold and a reactive chemical handle positions Methyl 4-(3-bromopropoxy)-3-methoxybenzoate as a powerful tool for addressing complex therapeutic challenges.

Synthesis and Characterization: A Self-Validating Protocol

The reliable synthesis and rigorous characterization of a lead compound are the cornerstones of trustworthy drug discovery research. The proposed synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is based on the robust and well-established Williamson ether synthesis.

Experimental Protocol: Synthesis
  • Starting Materials: Methyl 4-hydroxy-3-methoxybenzoate (also known as methyl vanillate) and 1,3-dibromopropane.

  • Reaction: To a solution of methyl vanillate in a polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a mild base like potassium carbonate (K₂CO₃).

  • Addition of Alkylating Agent: Add an excess (e.g., 3-5 equivalents) of 1,3-dibromopropane to the stirring mixture. The excess is crucial to minimize the formation of the dimeric byproduct.

  • Heating: Heat the reaction mixture to approximately 70-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Data Presentation: Physicochemical Properties
PropertyValueSource
CAS Number 343308-46-3[10]
Molecular Formula C₁₂H₁₅BrO₄[10]
Molecular Weight 303.15 g/mol [10]
Appearance Expected to be a solid or oil-
Solubility Soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMF)-
Protocol Validation: Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups, such as the ester carbonyl and the C-O ether linkages.

Application I: Targeted Covalent Inhibitors

The most direct application of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is as a starting point for the design of targeted covalent inhibitors. These inhibitors offer the potential for enhanced potency and a prolonged duration of action, as they form a permanent bond with their target protein.

Mechanism of Action

The underlying principle is the reaction between the electrophilic bromopropoxy "warhead" and a nucleophilic amino acid residue (e.g., cysteine) within the binding site of a target protein, such as a kinase or a protease.

G cluster_0 Before Binding cluster_1 Binding & Reaction cluster_2 Final State Molecule Methyl 4-(3-bromopropoxy) -3-methoxybenzoate Complex Non-covalent Binding Complex Molecule->Complex Binds to active site Target Target Protein (with Cysteine) Target->Complex Reaction SN2 Attack by Cysteine Thiol Complex->Reaction Covalent_Adduct Irreversibly Inhibited Protein-Ligand Adduct Reaction->Covalent_Adduct Forms covalent bond Leaving_Group Bromide Ion (Br⁻) Reaction->Leaving_Group Releases

Caption: Covalent inhibition workflow.

Experimental Workflow: Screening and Validation
  • Target Selection: Identify a protein of interest with a suitably located cysteine or other nucleophilic residue.

  • Initial Screening: Use a biochemical assay (e.g., an enzyme activity assay) to determine if the compound inhibits the target protein.

  • Confirmation of Covalent Modification: Employ intact protein mass spectrometry. An increase in the protein's mass corresponding to the mass of the inhibitor (minus HBr) confirms covalent binding.

  • Site of Modification Mapping: Use tandem mass spectrometry (MS/MS) on the digested protein to pinpoint the exact amino acid residue that has been modified.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the vanillate core to improve binding affinity and selectivity.[11][12]

Application II: A Versatile Linker for Bifunctional Molecules

The 3-bromopropoxy group is an excellent chemical handle for constructing more complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein.

PROTAC Design and Synthesis

A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Methyl 4-(3-bromopropoxy)-3-methoxybenzoate can serve as, or be incorporated into, this linker.

Caption: Structure of a hypothetical PROTAC.

Synthetic Workflow
  • Functionalization: The bromine of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate can be displaced by a nucleophile, such as an amine or thiol present on a pre-formed E3 ligase ligand.

  • Coupling: The resulting molecule, now bearing the vanillate-linker-E3 ligand structure, can then be coupled to a ligand for the target protein of interest.

  • Purification and Characterization: Rigorous purification by HPLC and characterization by NMR and MS are essential to confirm the structure of the final PROTAC.

Application III: A Reactive Probe for Chemical Biology

Beyond direct therapeutic applications, this molecule can be a valuable tool for chemical biology research, particularly in the field of Activity-Based Protein Profiling (ABPP). ABPP uses reactive probes to identify and characterize enzyme function directly in complex biological systems.

Workflow for Target Identification
  • Probe Treatment: Treat cells or cell lysates with Methyl 4-(3-bromopropoxy)-3-methoxybenzoate. The probe will covalently label its protein targets.

  • Click Chemistry Handle (Optional Modification): For easier detection, the probe can be modified to include a "click chemistry" handle, such as an alkyne or azide. This allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore).

  • Enrichment and Identification: Labeled proteins can be enriched (e.g., using streptavidin beads if biotinylated) and subsequently identified using proteomic techniques like liquid chromatography-mass spectrometry (LC-MS).

This approach can uncover novel binding partners and help elucidate the mechanism of action of drugs derived from the vanillate scaffold.

Conclusion and Future Directions

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is more than a simple chemical intermediate; it is a strategically designed scaffold with significant potential in medicinal chemistry. Its combination of a biologically active core and a reactive handle makes it an ideal starting point for developing targeted covalent inhibitors, sophisticated bifunctional molecules, and insightful chemical probes. Future research should focus on exploring its reactivity with a broader range of biological targets, optimizing the linker length and composition for PROTAC applications, and utilizing it in ABPP studies to uncover new therapeutic opportunities. The versatility of this molecule ensures its place as a valuable asset in the modern drug discovery toolkit.

References

  • A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. (n.d.). ijcrt.org. Retrieved from [Link]

  • Atai, A., et al. (2016). Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells. Bioorganic & Medicinal Chemistry Letters, 26(15), 3536-3539. Retrieved from [Link]

  • Duggisett, S., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Retrieved from [Link]

  • Atai, A., Sawano, T., & Ito, H. (2012). Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Bioscience, Biotechnology, and Biochemistry, 76(2), 314-318. Retrieved from [Link]

  • Kumar, R. S., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics, 13(7-S), 209-218. Retrieved from [Link]

  • Atai, A., et al. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Bioscience, Biotechnology, and Biochemistry, 76(2), 314-318. Retrieved from [Link]

  • Duggisett, S., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Retrieved from [Link]

  • Ingole, A. R., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. Journal of Drug Delivery and Therapeutics, 11(2-s), 200-204. Retrieved from [Link]

  • Gangan, V. D., et al. (2019). Methyl Vanillate Ether Derivatives as Future Potential Drug. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). Molecules, 15(6), 4238-4246. Retrieved from [Link]

  • Angelis, A., et al. (2024). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 29(20), 4734. Retrieved from [Link]

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.). Google Patents.
  • van der Doelen, T., et al. (2025). Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools. Purinergic Signalling, 21(1), 291-310. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Pharmacological Reports, 76(5), 903-915. Retrieved from [Link]

  • van der Doelen, T., et al. (2025). Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools. Scholarly Publications Leiden University. Retrieved from [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). Molecules, 16(12), 10256-10264. Retrieved from [Link]

  • OTAVA Covalent Inhibitors Library. (n.d.). OTAVAchemicals. Retrieved from [Link]

  • Methyl 4-bromo-3-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved from [Link]

  • Design and synthesis of novel antineoplastic agents inspired from marine bromopyrrole alkaloids. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3536-3539. Retrieved from [Link]

  • Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research, 51(5). Retrieved from [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). Molecules, 29(3), 720. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025). ORCA - Cardiff University. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies.[1] This document will delve into the theoretical principles governing its solubility, present a predicted solubility profile in common laboratory solvents, and provide a detailed experimental protocol for empirical validation.

Introduction: The Molecular Architecture and its Influence on Solubility

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a moderately complex organic molecule featuring several functional groups that dictate its overall physicochemical properties, including its solubility. To understand its behavior in various solvents, we must first dissect its structure:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

  • Ester Group (-COOCH₃): The methyl ester group introduces polarity due to the presence of electronegative oxygen atoms, allowing for dipole-dipole interactions.

  • Ether Linkage (-O-): The ether group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Alkyl Halide (-Br): The bromo-propyl chain adds a degree of polarity due to the electronegativity of the bromine atom, but the hydrocarbon chain itself is nonpolar.

The overall solubility of this compound is a result of the interplay between these polar and nonpolar regions. The fundamental principle of "like dissolves like" is the primary determinant of its solubility, where polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2]

Predicted Solubility Profile of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Based on the structural analysis, a predicted solubility profile in a range of common laboratory solvents is presented below. It is important to note that this is a qualitative prediction, and experimental verification is recommended for precise quantitative data.

Solvent CategorySolventPredicted SolubilityRationale for Prediction
Polar Protic Water (H₂O)InsolubleThe large nonpolar aromatic ring and alkyl chain outweigh the polar contributions of the ester and ether groups, making it immiscible with water.[3]
Methanol (CH₃OH)Sparingly SolubleMethanol's polarity and ability to hydrogen bond may allow for some interaction with the ester and ether oxygens, but the overall nonpolar character of the solute will limit solubility.
Ethanol (C₂H₅OH)Sparingly SolubleSimilar to methanol, but its slightly lower polarity might offer marginally better solubility for the nonpolar parts of the molecule.
Polar Aprotic Acetone (C₃H₆O)SolubleAcetone's moderate polarity and ability to engage in dipole-dipole interactions should effectively solvate the ester and ether functionalities without the strong hydrogen bonding network of protic solvents that would oppose the dissolution of the nonpolar regions.
Acetonitrile (CH₃CN)SolubleAs a polar aprotic solvent, acetonitrile is expected to be a good solvent for this compound due to favorable dipole-dipole interactions.
Dimethylformamide (DMF)SolubleDMF is a highly polar aprotic solvent that should readily dissolve the compound.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is another strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[4]
Nonpolar Hexane (C₆H₁₄)Sparingly SolubleThe presence of polar functional groups will likely hinder solubility in a completely nonpolar solvent like hexane.[3][5]
Toluene (C₇H₈)SolubleThe aromatic nature of toluene can interact favorably with the benzene ring of the solute through π-stacking, and its moderate polarity should accommodate the polar groups to a reasonable extent.
Dichloromethane (CH₂Cl₂)SolubleDichloromethane is a versatile solvent with a moderate polarity that is often effective at dissolving compounds with a mix of polar and nonpolar features.
Diethyl Ether (C₄H₁₀O)SolubleThe ether's ability to act as a hydrogen bond acceptor and its overall low polarity make it a suitable solvent for compounds with both polar and nonpolar characteristics.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, the following detailed protocol is recommended. This method is designed to be self-validating and provides a systematic approach to assessing solubility.

Materials and Equipment
  • Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (solid)

  • A selection of test solvents (e.g., Water, Methanol, Acetone, Toluene, Dichloromethane)

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantitative analysis (optional, for precise solubility determination)

  • Glass vials with screw caps (e.g., 4 mL)

  • Pipettes and tips

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh approximately 10-20 mg of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate into a pre-weighed glass vial. Record the exact mass.

    • Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

    • Securely cap the vial and vortex for 1-2 minutes to ensure initial mixing.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium. The extended mixing time is crucial to ensure the solution is truly saturated.

  • Separation of Undissolved Solid:

    • After the equilibration period, visually inspect the vials for the presence of undissolved solid.

    • If solid is present, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid. This step is critical to avoid aspirating solid particles in the subsequent step.

  • Sample Analysis (Qualitative and Quantitative):

    • Qualitative Assessment: Carefully observe the amount of undissolved solid. A large amount indicates low solubility, while a small amount or no visible solid suggests high solubility.

    • Quantitative Assessment (Optional but Recommended):

      • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

      • Dilute the aliquot with a suitable solvent (one in which the compound is highly soluble, e.g., acetonitrile) to a concentration within the linear range of the analytical instrument.

      • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

      • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis weigh Weigh Solute add_solvent Add Solvent weigh->add_solvent mix Vortex Mix add_solvent->mix equilibrate Equilibrate (24-48h) mix->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute analyze HPLC/UV-Vis Analysis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining solubility.

Causality of Solubility: A Deeper Dive

The predicted solubility profile can be explained by considering the intermolecular forces at play between the solute and the solvent molecules.

  • In Polar Protic Solvents (e.g., Water): The strong hydrogen bonding network of water requires a significant input of energy to disrupt. While the ester and ether oxygens of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate can act as hydrogen bond acceptors, the energy released from these interactions is insufficient to overcome the energy required to break the water-water hydrogen bonds and to accommodate the large nonpolar regions of the solute.

  • In Polar Aprotic Solvents (e.g., Acetone, DMF): These solvents lack strong hydrogen bonding networks among themselves. They possess significant dipole moments that can interact favorably with the polar ester and ether groups of the solute through dipole-dipole interactions. This allows for effective solvation without the energetic penalty of disrupting a highly ordered solvent structure.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): In hexane, the weak van der Waals forces are not strong enough to overcome the solute-solute interactions of the polar functional groups. In contrast, toluene, with its aromatic ring, can engage in favorable π-π stacking interactions with the benzene ring of the solute, contributing to its dissolution.

Logical Relationship of Solubility Prediction

solubility_prediction cluster_solute Methyl 4-(3-bromopropoxy)-3-methoxybenzoate cluster_solvents Solvent Type cluster_interaction Dominant Interaction cluster_prediction Solubility Prediction solute Aromatic Ring (Nonpolar) Ester (Polar) Ether (Polar) Alkyl Halide (Slightly Polar) polar_protic Polar Protic (e.g., Water) Strong H-bonding polar_aprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) Van der Waals h_bond Insufficient H-bonding with Solute polar_protic->h_bond dipole Favorable Dipole-Dipole polar_aprotic->dipole vdw Weak Solute-Solvent Interaction nonpolar->vdw insoluble Insoluble h_bond->insoluble soluble Soluble dipole->soluble sparingly Sparingly Soluble vdw->sparingly

Caption: Logic for predicting solubility based on intermolecular forces.

Conclusion

The solubility of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is predicted to be favorable in polar aprotic and some moderately polar to nonpolar solvents, while it is expected to be poorly soluble in highly polar protic solvents like water and nonpolar alkanes. This profile is a direct consequence of its molecular structure, which contains a balance of polar and nonpolar functional groups. The provided experimental protocol offers a robust method for obtaining empirical solubility data, which is essential for the effective use of this compound in research and development.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.
  • OpenOChem Learn. Physical Properties of Alcohols and Alkyl Halides.
  • SlideShare. Physical properties of alkyl halide.
  • Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties.
  • Socratic. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?
  • Khan Academy. Solubility of organic compounds.
  • Chemistry LibreTexts. (2023, January 22). Properties of Esters.
  • Open Library Publishing Platform. 25.5 Esters – Structure, Properties and Naming.

Sources

Technical Monograph: Operational Safety & Handling of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an operational monograph for research and development professionals. It prioritizes mechanistic understanding of hazards and self-validating safety protocols.

CAS: 184970-13-8 | Role: Critical Intermediate for EGFR Tyrosine Kinase Inhibitors (e.g., Gefitinib)

Executive Summary & Chemical Context

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a specialized alkylating agent primarily utilized in the convergent synthesis of quinazoline-based antineoplastic agents. It serves as a structural scaffold for introducing the solubilizing side chains found in EGFR inhibitors like Gefitinib (Iressa) .

As a Senior Application Scientist, it is critical to recognize that this compound is not merely a "skin irritant" but a potent electrophile . Its utility in drug synthesis—the ability of the alkyl bromide to undergo SN2 substitution with amines (e.g., morpholine)—is precisely the mechanism that drives its toxicity. Handling protocols must be designed to prevent the alkylation of biological nucleophiles (DNA, cysteine residues in proteins).

Physicochemical Profile
PropertySpecificationOperational Note
Molecular Formula C₁₂H₁₅BrO₄High oxygen content; potential for hydrolysis.
Molecular Weight 303.15 g/mol Heavy atom effect (Br) aids in crystallographic analysis.
Physical State Solid (Crystalline powder)Dust generation is the primary exposure vector.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water. Hydrolyzes slowly in aqueous buffers.
Reactivity Alkylating AgentReacts aggressively with thiols, amines, and azides.

Hazard Identification: The Mechanistic View

Standard Safety Data Sheets (SDS) often list generic H-codes. To ensure safety, researchers must understand the causality of these hazards.

The Alkylation Risk (Genotoxicity Potential)

The terminal alkyl bromide moiety is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles found in biological systems, such as the N7 position of guanine in DNA or the sulfhydryl groups of enzymes.

  • Mechanism: SN2 attack by biological nucleophiles displaces the bromide ion.

  • Consequence: Formation of covalent DNA adducts (potential mutagenicity) or protein haptenization (sensitization).

  • H-Code Translation:

    • H315 (Skin Irritation): Manifestation of cell death via protein alkylation.

    • H317 (Sensitization): Immune response to alkylated skin proteins.

Hydrolytic Instability

The methyl ester and the alkyl bromide are susceptible to hydrolysis.

  • Risk: Formation of HBr (hydrobromic acid) and the corresponding benzoic acid derivative upon exposure to moisture.

  • Indicator: Acrid, acidic odor indicates decomposition.

Storage & Stability Guidelines

Storage protocols are designed to arrest the kinetics of hydrolysis and photolytic dehalogenation.

  • Temperature: Store at 2°C to 8°C . Lower temperatures reduce the rate of spontaneous dehalogenation.

  • Atmosphere: Argon or Nitrogen overlay is mandatory. Oxygen can facilitate radical decomposition of the alkyl halide; moisture drives hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas during transfer to prevent metal-catalyzed coupling/degradation.

Operational Protocols: A Self-Validating System

Trustworthiness in the lab comes from systems that fail safely. The following workflow integrates safety checks into the experimental process.

Diagram 1: Safe Handling Decision Tree

This logic flow ensures that no operator proceeds without validating the containment integrity.

SafetyWorkflow Start Start: Reagent Retrieval CheckPPE Verify PPE: Nitrile + Laminate Gloves Resp. Protection (P95/N95) Start->CheckPPE Inspect Visual Inspection: Caking? Acidic Odor? CheckPPE->Inspect Decision Is Integrity Intact? Inspect->Decision Weighing Weighing (Inside Fume Hood): Use Anti-static Gun Avoid Metal Spatulas Decision->Weighing Yes Reject Quarantine & Neutralize Decision->Reject No (Hydrolysis suspected) Solubilization Solubilization: Dissolve in Anhydrous Solvent (DCM/DMF) immediately Weighing->Solubilization Quench Waste Disposal: Quench with 10% NaOH/MeOH Solubilization->Quench Post-Experiment

Caption: Operational logic flow for handling alkylating benzoates. Note the "Reject" pathway if hydrolysis signs (acidic odor) are present.

Protocol: Weighing & Transfer (Solid State)

Objective: Minimize dust generation and inhalation risk.[1]

  • Engineering Control: All operations must occur within a certified chemical fume hood (Face velocity > 0.5 m/s).

  • PPE Layering:

    • Inner Layer: 4 mil Nitrile (dexterity).

    • Outer Layer: Silver Shield/Laminate (permeation barrier against alkyl halides).

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Alkyl benzoates are often fluffy solids that hold static charge, leading to "jumping" particles.

  • Transfer: Dissolve the solid in the weighing boat if possible, or use a wide-mouth funnel. Never dump powder from a height.

Protocol: Reaction Monitoring (TLC/HPLC)

Objective: Prevent contamination of analytical equipment.

  • Sample Prep: Dilute samples in Acetonitrile or Methanol.

  • Quenching: Treat TLC capillaries and HPLC vials with a 1:1 mixture of 10% NaOH and Methanol before disposal. This converts the alkyl bromide to the benign alcohol/ether.

Emergency Response & Decontamination

In the event of exposure, the speed of response determines the severity of the injury.

ScenarioImmediate ActionSecondary Action
Skin Contact Drench with water for 15 mins.[1][2] Do not use solvent (ethanol/DMSO) as this drives the chemical deeper into the dermis.Apply Polyethylene Glycol (PEG-400) if available to solubilize surface residue, then wash with soap.
Eye Contact Flush with saline/water for 15 mins.[2] Hold eyelids open.Seek ophthalmological review. Alkylating agents can cause delayed corneal clouding.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into a jar.Wipe area with 10% ethanolic amine (e.g., triethylamine) to quench residue.

Scientific Context: The Gefitinib Pathway

Understanding the "Why" helps researchers appreciate the value of the material. This compound is a precursor to the pharmacophore of Gefitinib.

Diagram 2: Synthetic Utility & Toxicity Mechanism

This diagram illustrates how the same chemical property (electrophilicity) is responsible for both the drug synthesis and the biological hazard.

Mechanism cluster_Synthesis Intended Synthesis (Gefitinib Path) cluster_Toxicity Toxicity Mechanism (Hazard) Reagent Methyl 4-(3-bromopropoxy) -3-methoxybenzoate (Electrophile) DrugInt Morpholinopropoxy Intermediate Reagent->DrugInt SN2 Substitution (Desired) Adduct Alkylated DNA/Protein (Cell Damage) Reagent->Adduct Uncontrolled Alkylation (Hazard) Morpholine Morpholine (Secondary Amine) Morpholine->DrugInt DNA DNA (Guanine N7) or Protein (-SH) DNA->Adduct

Caption: Divergent pathways of the alkyl bromide: Controlled synthesis (green) vs. biological toxicity (red).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14570117 (Related Analog: Methyl 4-bromo-3-methoxybenzoate). Retrieved from [Link]

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. (Demonstrates the utility of alkoxy-benzoate intermediates in quinazoline synthesis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Alkyl Halides. Retrieved from [Link]

Sources

molecular structure and conformation of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The document delves into the molecule's structural features, conformational possibilities, and the experimental and computational methodologies used for its characterization. Detailed protocols for its synthesis and spectroscopic analysis are provided, grounded in established scientific literature. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of this versatile building block.

Introduction and Significance

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a substituted aromatic compound featuring a benzoate core functionalized with methoxy and 3-bromopropoxy groups. Its significance in medicinal chemistry is primarily as a crucial precursor in the synthesis of targeted therapies. For instance, it serves as a key building block in the preparation of tyrosine kinase inhibitors like Bosutinib and Gefitinib, which are used in cancer treatment[1][2]. The molecule's utility stems from the reactive handles it possesses: the bromoalkyl chain allows for nucleophilic substitution reactions, while the ester can be hydrolyzed or otherwise modified. Understanding the molecule's three-dimensional structure and conformational dynamics is essential for predicting its reactivity, designing efficient synthetic routes, and comprehending its interactions in biological systems.

Molecular Structure and Core Components

The molecular structure of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (C₁₂H₁₅BrO₄, Molar Mass: 303.15 g/mol ) is composed of a central benzene ring with three substituents, as depicted below[3].

Caption: 2D structure of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

The core components are:

  • 1,3,4-Trisubstituted Benzene Ring: A planar aromatic system that forms the scaffold of the molecule.

  • Methyl Ester Group (-COOCH₃): Located at position 1 of the ring. This group is generally coplanar with the benzene ring to maximize conjugation, though some torsion is possible.

  • Methoxy Group (-OCH₃): An electron-donating group at position 3. Its orientation (in-plane or out-of-plane) can influence the electronic properties of the ring and is a key conformational variable.

  • 3-Bromopropoxy Group (-O(CH₂)₃Br): A flexible side chain at position 4. The multiple single bonds in this chain allow for a high degree of conformational freedom.

Conformational Analysis

The overall shape of the molecule is dictated by the rotation around several key single bonds. The conformational landscape is a result of the interplay between steric hindrance, electronic effects, and non-covalent interactions.

Orientation of Ring Substituents

The orientation of the methoxy and methyl ester groups relative to the benzene ring is crucial. In many substituted benzoates, the ester group (C-C(=O)O-C) tends to be planar, with a torsion angle close to 180°, to maintain conjugation with the aromatic system[4]. The methoxy group's conformation is more variable. While often depicted as planar with the ring, steric hindrance from adjacent substituents can force it into an "out-of-plane" conformation. This rotation can have a notable effect on the 13C NMR chemical shift of the methoxy carbon, with out-of-plane conformations typically appearing at a higher chemical shift (~62 ppm) compared to the more common in-plane value (~56 ppm)[5].

Flexibility of the 3-Bromopropoxy Chain

The 3-bromopropoxy chain is the most flexible part of the molecule, with four key rotatable single bonds (C-O, C-C, C-C, C-Br). The conformation of this alkyl chain is influenced by a desire to minimize steric clashes and can be affected by crystal packing forces in the solid state or solvent interactions in solution[6][7]. The chain can adopt various conformations, from a fully extended (anti-periplanar) state to more compact (gauche) forms. The interaction between the bromine atom and the electron-rich benzene ring or oxygen atoms can also lead to specific preferred conformations.

Methodologies for Conformational Study

A combination of computational and experimental techniques is required to fully characterize the conformational preferences of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

G cluster_computational Computational Methods cluster_experimental Experimental Methods cluster_analysis Conformational Insights DFT Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) MD Molecular Dynamics (MD) (e.g., AMBER, CHARMM) DFT->MD Provides initial geometries and force field parameters Energy Potential Energy Surface & Low-Energy Conformers DFT->Energy Dynamics Conformational Dynamics & Averaged Structure MD->Dynamics XRay X-ray Crystallography NMR NMR Spectroscopy (1H, 13C, NOE, J-Coupling) XRay->NMR Solid-state vs. Solution-state comparison Structure Definitive Solid-State Structure XRay->Structure NMR->Dynamics

Caption: Workflow for conformational analysis.

  • Computational Modeling: Methods like Density Functional Theory (DFT) are invaluable for calculating the relative energies of different conformers and identifying the most stable geometries[8][9]. Molecular dynamics (MD) simulations can explore the conformational space over time, providing insights into the molecule's flexibility and the transitions between different states[8]. These computational approaches are essential for understanding the behavior of flexible alkyl chains attached to aromatic systems[6][7].

  • X-ray Crystallography: This technique provides the most definitive information about the molecule's conformation in the solid state[10]. While a crystal structure for the title compound is not publicly available, data from closely related molecules, such as Methyl 4-butoxy-3-methoxybenzoate, show that the butoxy chain adopts a nearly planar, extended conformation[4]. This suggests that an extended conformation for the bromopropoxy chain is a strong possibility in the crystalline form.

  • NMR Spectroscopy: NMR is a powerful tool for studying conformation in solution.

    • Chemical Shifts: As mentioned, the ¹³C chemical shift of the methoxy carbon is sensitive to its orientation[5].

    • J-Couplings: The vicinal proton-proton coupling constants (³JHH) within the propoxy chain can be used with Karplus-like relationships to estimate the dihedral angles along the C-C bonds[9].

    • Nuclear Overhauser Effect (NOE): NOE experiments can identify protons that are close in space (typically < 5 Å), providing crucial constraints for determining the overall 3D structure and the relative orientation of the flexible chain to the aromatic ring.

Synthesis and Characterization

The synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is typically achieved via a Williamson ether synthesis.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar alkylations[1][2].

Reaction Scheme: Methyl 4-hydroxy-3-methoxybenzoate + 1-bromo-3-chloropropane → Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (and bromo-analog)

Causality: While the target is the bromo-derivative, 1-bromo-3-chloropropane is often used as the alkylating agent because it is less expensive and the reactivity difference between the chloro and bromo ends allows for selective reaction at the more reactive bromine site first, followed by a potential second reaction. Using 1,3-dibromopropane would lead to a higher chance of side products. The procedure below is based on the reaction with 1-bromo-3-chloropropane, which yields a closely related and often interchangeable intermediate[1][2]. A similar reaction with 1,3-dibromopropane would yield the title compound.

Step-by-Step Methodology:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a weak base, typically anhydrous potassium carbonate (K₂CO₃, ~2.0-2.5 eq), to the mixture. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Alkylating Agent Addition: Add the alkylating agent, such as 1-bromo-3-chloropropane (~1.2-1.5 eq), to the suspension.

  • Reaction: Heat the reaction mixture to approximately 70-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification Reactants 1. Charge Reactants (Methyl 4-hydroxy-3-methoxybenzoate, K₂CO₃, DMF) Alkylating 2. Add Alkylating Agent (1-bromo-3-chloropropane) Reactants->Alkylating Heat 3. Heat to 70-80°C (4-6 hours) Alkylating->Heat TLC 4. Monitor by TLC Heat->TLC Workup 5. Aqueous Work-up & Extraction (EtOAc) TLC->Workup Purify 6. Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the characterization of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Technique Parameter Expected Values / Observations
¹H NMR Chemical Shift (δ, ppm)~7.5-7.6 (d, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.2 (t, 2H, -O-CH₂ -), ~3.9 (s, 3H, -COOCH₃ ), ~3.85 (s, 3H, -OCH₃ ), ~3.6 (t, 2H, -CH₂ -Br), ~2.3 (quint, 2H, -CH₂-CH₂ -CH₂-)
¹³C NMR Chemical Shift (δ, ppm)~166 (C=O), ~152 (Ar-C), ~148 (Ar-C), ~123 (Ar-C), ~115 (Ar-C), ~112 (Ar-C), ~111 (Ar-C), ~68 (-O-CH₂ -), ~56 (-OCH₃ ), ~52 (-COOCH₃ ), ~32 (-CH₂ -CH₂-), ~30 (-CH₂ -Br)
IR Wavenumber (cm⁻¹)~2950 (C-H stretch), ~1720 (C=O ester stretch), ~1600, ~1510 (C=C aromatic stretch), ~1250 (C-O ether stretch), ~650 (C-Br stretch)
MS (ESI+) m/z[M+H]⁺ ≈ 303/305 (due to ⁷⁹Br/⁸¹Br isotopes), [M+Na]⁺ ≈ 325/327

Conclusion

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a molecule of significant synthetic utility, characterized by a semi-rigid substituted aromatic core and a highly flexible bromopropoxy side chain. Its conformational behavior is a complex function of electronic and steric factors, which can be elucidated through a synergistic application of computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy. The well-established synthetic routes and clear spectroscopic signatures make it a readily accessible and characterizable intermediate for researchers in medicinal chemistry and drug development. A thorough understanding of its structural and conformational properties is paramount for optimizing its use in the synthesis of complex, biologically active molecules.

References

  • Lang, G. D., et al. (2022). Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics. The Journal of Physical Chemistry B. [Link]

  • Prasad, V., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Journal of Modern Physics.
  • PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Li, P., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]

  • Birner, P., et al. (n.d.). Theoretical conformational analysis of substituted phenylbenzoates. SciSpace. [Link]

  • Patsnap. (2026). Evaluating Solvent Effects on Benzene Ring Conformation. Retrieved from Patsnap Eureka. [Link]

  • Raffo, P. A., et al. (2014). Alkoxy-benzoic acids: Some lacking structures and rationalization of the molecular features governing their crystalline architectures. CONICET. [Link]

  • Lord, S. J., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • PubChem. (n.d.). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Zhang, M., et al. (2022). Benzene with Alkyl Chains Is a Universal Scaffold for Multivalent Virucidal Antivirals. ACS Central Science. [Link]

  • Li, C., et al. (2023). Effect of Benzene Ring Alkyl Chain Length on the Flotation Recovery of Coking Coal. Energy & Fuels.
  • Mestrelab Research. (2023). A Symphony of NMR Data: Enhancing Structural Elucidation. [Link]

  • Uddin, M. N., et al. (2022). A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives. Bangladesh Journal of Scientific and Industrial Research. [Link]

  • Knesl, P., et al. (2009). Methyl 4-butoxy-3-methoxybenzoate. Acta Crystallographica Section E. [Link]

  • Toušek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

  • Li, P., et al. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Use of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate as a Versatile Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3] Upon co-opting an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin to the POI.[1][] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the cycle.[5]

While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is a critical determinant of its overall success.[3][5] Far from being a passive spacer, the linker's length, rigidity, and chemical composition profoundly influence the stability and geometry of the ternary complex, which is the cornerstone of productive protein degradation.[5][6] Furthermore, the linker's physicochemical properties significantly impact the PROTAC's cell permeability, solubility, and metabolic stability.[6][] Alkyl and polyethylene glycol (PEG) chains are the most prevalent motifs in linker design.[][8] Alkyl linkers, in particular, can enhance passive diffusion across cell membranes by reducing the polar surface area compared to their PEGylated counterparts.[]

This application note provides a detailed guide for the synthesis and application of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate , a versatile building block for constructing PROTACs with an alkyl-aryl ether linker. We will detail its synthesis, its sequential conjugation strategy, and provide robust protocols for its incorporation into a final PROTAC molecule.

The PROTAC Mechanism of Action

The function of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This process hijacks the cell's natural protein disposal system.

PROTAC_Mechanism Figure 1: PROTAC-Induced Protein Degradation cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow Figure 2: General Synthetic Workflow cluster_synthesis Stage 1: Linker Synthesis cluster_conjugation1 Stage 2: First Conjugation cluster_conjugation2 Stage 3: Second Conjugation start Methyl 4-hydroxy-3-methoxybenzoate + 1,3-Dibromopropane synthesis Williamson Ether Synthesis start->synthesis linker Methyl 4-(3-bromopropoxy)-3-methoxybenzoate synthesis->linker conjugation1 SN2 Reaction (Alkylation) linker->conjugation1 ligand1 Ligand 1 (e.g., POI-OH) ligand1->conjugation1 intermediate1 Linker-Ligand 1 Intermediate conjugation1->intermediate1 hydrolysis Ester Hydrolysis (Saponification) intermediate1->hydrolysis intermediate2 Carboxylic Acid Intermediate hydrolysis->intermediate2 conjugation2 Amide Coupling (e.g., HATU) intermediate2->conjugation2 ligand2 Ligand 2 (e.g., E3-NH2) ligand2->conjugation2 final_protac Final PROTAC Molecule conjugation2->final_protac

Sources

Application Note: Experimental Setup and Protocols for Reactions Involving Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Executive Summary

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (CAS: 343308-46-3)[1] is a highly versatile, bifunctional electrophile. Featuring both a reactive primary alkyl bromide and a stable methyl ester, it serves as a critical building block in the synthesis of bio-based step-growth polymers (such as polyurethanes)[2],[3] and complex pharmaceutical intermediates. This application note details the mechanistic rationale and validated protocols for synthesizing this reagent and utilizing it in downstream N-alkylation and O-alkylation workflows.

Mechanistic Rationale and Reaction Design (E-E-A-T)

The utility of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate stems from its dual reactivity. The primary bromide is an excellent substrate for bimolecular nucleophilic substitution (


). However, experimental design must carefully mitigate competing elimination (

) pathways and unwanted dimerization.
  • Synthesis of the Reagent: The compound is synthesized via the O-alkylation of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) with 1,3-dibromopropane[4],[5]. To prevent the formation of the symmetric dimer (dimethyl 4,4′-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate))[6], a significant stoichiometric excess of 1,3-dibromopropane is required. The use of a mild base like Potassium Carbonate (

    
    ) in a polar aprotic solvent ensures high chemoselectivity.
    
  • Downstream N-Alkylation: When reacting this electrophile with secondary amines, N,N-Diisopropylethylamine (DIPEA) is the preferred base. DIPEA is sterically hindered and non-nucleophilic, preventing competitive alkylation of the base itself, while Acetonitrile (MeCN) stabilizes the polar transition state of the

    
     reaction without promoting 
    
    
    
    elimination.
  • Downstream O-Alkylation: For coupling with phenols to create asymmetric bis-ethers or step-growth monomers[7], Cesium Carbonate (

    
    ) in DMF is optimal. The "Cesium effect" enhances the nucleophilicity of the phenoxide ion by forming a highly reactive, "naked" anion due to the large ionic radius and loose ion-pairing of 
    
    
    
    .

Workflow Visualization

G A Methyl Vanillate + 1,3-Dibromopropane B Methyl 4-(3-bromopropoxy) -3-methoxybenzoate A->B K2CO3, Acetone SN2 Reaction C N-Alkylation (Amines) B->C DIPEA, MeCN 80°C D O-Alkylation (Phenols) B->D Cs2CO3, DMF 90°C E Drug Intermediates C->E Downstream Derivatization F Polymer Monomers D->F Saponification & Polymerization

Synthetic divergence of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate in SN2 workflows.

Quantitative Data: Reaction Optimization

The following tables summarize the causality of condition changes on reaction yields, validating the choices made in the experimental protocols.

Table 1: Optimization for the Synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Equivalents of 1,3-Dibromopropane Base Solvent Temp (°C) Time (h) Yield of Target Monomer (%) Yield of Dimer Byproduct (%)

| 1.0 |


 | DMF | 100 | 12 | 15 | 75 |
| 3.0 | 

| DMF | 80 | 12 | 65 | 25 | | 5.0 |

| Acetone | 60 | 24 | 88 | <5 | | 5.0 |

| MeCN | 80 | 10 | 92 | <2 |

Insight: A 5-fold excess of 1,3-dibromopropane is mandatory to statistically suppress dimerization. Acetone at reflux provides an optimal balance of safety, yield, and byproduct suppression.

Table 2: Optimization for N-Alkylation of Secondary Amines using the Reagent

Base Solvent Temp (°C) Time (h) Conversion (%) Primary Issue Observed

|


 | DMF | 90 | 12 | 70 | Significant 

elimination byproduct | |

| THF | 65 | 24 | 45 | Sluggish kinetics, incomplete conversion | | DIPEA | MeCN | 80 | 16 | 95 | Clean conversion, optimal conditions |

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Objective: Establish the starting electrophile while preventing dimerization.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with methyl vanillate (1.0 equiv, 50 mmol) and anhydrous

    
     (2.0 equiv, 100 mmol).
    
  • Solvent Addition: Add anhydrous Acetone (250 mL) to achieve a 0.2 M concentration.

  • Electrophile Addition: Add 1,3-dibromopropane (5.0 equiv, 250 mmol) in one rapid portion.

    • Expert Insight: The massive excess of the dihalide is critical. It ensures that once the phenoxide attacks one end of the 1,3-dibromopropane, the resulting mono-alkylated product is highly unlikely to encounter another phenoxide ion before the reaction is quenched[6].

  • Reaction: Reflux the mixture (approx. 60°C) under an inert nitrogen atmosphere for 24 hours. Monitor consumption of methyl vanillate via TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (

    
     and 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Remove the excess 1,3-dibromopropane via vacuum distillation (bp ~167°C at atmospheric, significantly lower under high vacuum)[4]. Purify the remaining crude residue via silica gel flash chromatography to afford the pure white solid.

Protocol B: N-Alkylation of Secondary Amines

Objective: Attach the linker to a pharmacophore amine without inducing elimination.

  • Preparation: Dissolve the target secondary amine (1.0 equiv, 10 mmol) and Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (1.1 equiv, 11 mmol) in anhydrous Acetonitrile (65 mL).

  • Base Addition: Add DIPEA (2.0 equiv, 20 mmol) dropwise via syringe.

    • Expert Insight: Avoid primary or secondary amine bases, as they will competitively alkylate the bromide.

  • Reaction: Heat the reaction to 80°C for 16 hours under nitrogen.

  • Workup: Cool to room temperature, quench with saturated aqueous

    
     (50 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate. Purify via column chromatography.
Protocol C: O-Alkylation of Phenols

Objective: Synthesize asymmetric bis-ethers or step-growth monomers.

  • Preparation: Combine the target phenol derivative (1.0 equiv, 10 mmol), Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (1.05 equiv, 10.5 mmol), and anhydrous

    
     (1.5 equiv, 15 mmol) in anhydrous DMF (50 mL).
    
  • Reaction: Heat the mixture to 90°C for 12 hours.

    • Expert Insight:

      
       dramatically accelerates the reaction compared to standard carbonates. The large cesium ion poorly solvates the phenoxide anion, leaving it highly reactive for the 
      
      
      
      displacement.
  • Workup: Cool the mixture and pour it into ice-cold distilled water (200 mL) to precipitate the product[2]. If the product oils out, extract with Dichloromethane (3 × 50 mL) and wash the organic layer extensively with water (5 × 50 mL) to remove all traces of DMF. Dry, concentrate, and recrystallize.

References

  • Title: Design and Synthesis of Step-Growth Monomers Starting from Bio-Based Chemicals and Polymers Therefrom Source: Ph.D. Thesis, CSIR-National Chemical Laboratory (Sachin S. Kuhire, 2017) URL: [Link]

  • Source: US Patent 9,950,996 B2 (Wadgaonkar, P. P., & Kuhire, S. S., 2018)
  • Title: Dean's Handbook of Organic Chemistry (2nd ed.) Source: McGraw-Hill (Gokel, G. W., 2004) URL: [Link]

  • Title: Methyl 4-(3-Bromopropoxy)-3-methoxybenzoate Product Catalog (CAS: 343308-46-3) Source: Accela ChemBio URL: [Link]

Sources

analytical techniques for the characterization of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous analytical framework for the characterization of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (CAS 343308-46-3), a critical intermediate in the synthesis of quinazoline-based Tyrosine Kinase Inhibitors (TKIs) such as EGFR inhibitors.

Introduction & Synthetic Context

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a functionalized benzoate ester used primarily as a building block in medicinal chemistry. Structurally, it belongs to the vanillic acid series, where the phenolic hydroxyl at the 4-position is alkylated with a 1,3-dihaloalkane.[1]

This compound serves as a precursor for bicyclic heterocycles (e.g., quinazolines, indazoles) targeting the Epidermal Growth Factor Receptor (EGFR).[1] The presence of the terminal alkyl bromide is a Critical Quality Attribute (CQA), as it serves as the electrophilic handle for subsequent nucleophilic substitution (e.g., with morpholine or other secondary amines) to generate the solubilizing tail characteristic of drugs like Gefitinib or Erlotinib analogues.[1]

Chemical Identity Table[2][3]
AttributeDetail
IUPAC Name Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
CAS Number 343308-46-3
Molecular Formula C₁₂H₁₅BrO₄
Molecular Weight 303.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Methanol, DMSO; Insoluble in Water
Key Functional Groups Methyl Ester, Aryl Ether, Alkyl Bromide

Analytical Strategy & Workflow

The characterization strategy relies on orthogonal methods to ensure structural integrity and purity. The primary risks in handling this compound are hydrolysis of the ester and solvolysis of the alkyl bromide.

Diagram 1: Analytical Characterization Workflow

AnalyticalWorkflow Sample Crude/Isolated Intermediate HPLC HPLC-UV (Purity) Detects: Hydrolysis, Dimers Sample->HPLC LCMS LC-MS (Identity) Confirm Br Isotope Pattern Sample->LCMS NMR 1H / 13C NMR (Structure) Confirm Regiochemistry Sample->NMR Decision Pass Criteria? HPLC->Decision >98% Area LCMS->Decision M/M+2 1:1 NMR->Decision Integrals Correct Release Release for Next Synthetic Step Decision->Release Yes Reprocess Recrystallize / Column Chromatography Decision->Reprocess No

Caption: Orthogonal testing workflow ensuring chemical purity (HPLC), elemental composition (MS), and structural connectivity (NMR).

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and monitor specific impurities such as Methyl Vanillate (starting material) and the hydrolyzed acid.

Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Aromatic core) and 210 nm (General)
Injection Vol 5-10 µL
Diluent 50:50 ACN:Water
Gradient Table[1][3]
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Technical Insight: The use of an acidic mobile phase suppresses the ionization of any potential free acid impurities (hydrolysis products), ensuring sharp peak shapes.[1] The compound is moderately non-polar (LogP ~2.8); expect elution around 12-14 minutes in this gradient. The starting material (Methyl Vanillate) is more polar and will elute significantly earlier (approx. 6-8 min), providing excellent resolution.[1]

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Objective: Definitive structural elucidation. The separation of the triplet signals in the propyl chain is the key diagnostic for the integrity of the 3-bromopropoxy group.

Sample Preparation[1][3][8][9][10]
  • Solvent: CDCl₃ (Deuterated Chloroform) is preferred for solubility and chemical shift referencing (7.26 ppm).[1]

  • Concentration: ~10 mg in 0.6 mL solvent.

¹H NMR Assignment (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
Ar-H (6) 7.65dd1HOrtho to ester, meta to alkoxy.
Ar-H (2) 7.54d1HOrtho to ester, ortho to methoxy (shielded slightly by OMe).[1]
Ar-H (5) 6.88d1HOrtho to propoxy group.
O-CH₂ (Propyl) 4.22t (J=6.0 Hz)2HDeshielded by ether oxygen.
O-CH₃ (Methoxy) 3.92s3HCharacteristic aromatic methoxy.
COO-CH₃ 3.89s3HMethyl ester (often overlaps with methoxy).
CH₂-Br 3.61t (J=6.4 Hz)2HTerminal bromide, distinct triplet.
C-CH₂-C 2.38quint (J=6.2 Hz)2HCentral methylene of propyl chain.

Diagnostic Check: If the triplet at 3.61 ppm is missing or shifted upfield to ~3.7-3.8 ppm (and becomes a multiplet), it indicates cyclization or substitution (e.g., formation of a hydroxyl impurity).[1]

Protocol C: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and the presence of bromine via isotopic abundance.

Method Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Voltage: 3.5 kV.

  • Scan Range: 100–500 m/z.

Interpretation
  • Base Peak: [M+H]⁺

  • Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1]

  • Observed Signals:

    • m/z 303.0 (containing ⁷⁹Br)

    • m/z 305.0 (containing ⁸¹Br)

  • Criteria: The two peaks must appear with an approximate 1:1 intensity ratio . A deviation from this ratio suggests contamination with a non-brominated analog (e.g., chloro-analog or dehalogenated impurity).[1]

Diagram: Structural Fragmentation & Logic

Fragmentation Parent Parent Ion [M+H]+ m/z 303/305 (1:1) Frag1 Loss of OMe [M-31]+ Parent->Frag1 Collision Induced Dissociation Frag2 Loss of Bromopropyl (C3H6Br) Parent->Frag2 Frag3 Core Ion (Methyl Vanillate fragment) Frag2->Frag3 Rearrangement

Caption: Expected MS fragmentation pathway. The 1:1 isotopic split is preserved in fragments containing the propyl bromide chain.

References

  • Chandregowda, V., et al. (2009).[1] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Synthetic Communications. (Contextual reference for benzoate precursors in TKI synthesis). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14570117 (Related Analog). PubChem.[2][3] [Link]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for NMR shift prediction of benzoate esters).

Sources

use of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Applications of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate in Solid-Phase Organic Synthesis (SPOS)

Introduction & Mechanistic Rationale

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (CAS: 343308-46-3) is a highly versatile, bifunctional building block utilized extensively in Solid-Phase Organic Synthesis (SPOS). Structurally, it features an electrophilic 3-bromopropoxy tail and a masked carboxylic acid (methyl ester) anchored to an electron-rich 3-methoxybenzoate core. This unique architecture allows it to function in two divergent SPOS workflows: as a robust, non-cleavable spacer for affinity chromatography and catch-and-release systems, or as a precursor for custom acid-labile linkers[1].

Mechanistic Insights:

  • The Spacer Strategy: Saponification of the methyl ester yields a free carboxylic acid that can be coupled to aminomethyl polystyrene (AM-PS) or TentaGel resins. The 3-carbon bromoalkyl chain provides optimal spatial flexibility, minimizing steric hindrance during subsequent solid-phase SN2 alkylation steps, while avoiding the extreme hydrophobicity that plagues longer aliphatic chains[2].

  • The Acid-Labile Linker Strategy: Reduction of the ester to a benzylic alcohol transforms the molecule into a highly effective acid-labile linker (analogous to Wang or Backbone Amide Linker (BAL) systems). The electron-donating 3-methoxy group stabilizes the incipient benzylic carbocation generated during trifluoroacetic acid (TFA) cleavage, facilitating the traceless release of the synthesized payload[1][3].

Divergent SPOS Workflows

G cluster_A Workflow A: Non-Cleavable Spacer cluster_B Workflow B: Acid-Labile Linker SM Methyl 4-(3-bromopropoxy) -3-methoxybenzoate Saponification 1. Saponification (LiOH) SM->Saponification Base / H2O Reduction 1. Ester Reduction (DIBAL-H) SM->Reduction Hydride Coupling 2. Amide Coupling to Resin Saponification->Coupling DIC / Oxyma Alkylation 3. On-Resin SN2 Alkylation Coupling->Alkylation Amine / Base Immobilization 2. Etherification to Resin Reduction->Immobilization Base / Resin-OH Cleavage 3. TFA Cleavage Immobilization->Cleavage Acidic Release

Divergent SPOS workflows for Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Experimental Protocols

Protocol 1: Preparation of the Bromoalkyl-Functionalized Spacer Resin

This protocol details the saponification of the building block and its subsequent attachment to an amino-functionalized resin.

Step 1.1: Saponification of the Methyl Ester

  • Dissolve Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (10 mmol) in a 3:1 mixture of THF/H2O (40 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 15 mmol) at 0 °C.

  • Stir at room temperature for 4 hours.

  • Acidify to pH 3 using 1M HCl, extract with Ethyl Acetate (3 x 30 mL), dry over Na2SO4, and concentrate in vacuo.

  • Causality & Trustworthiness: LiOH is specifically chosen over NaOH/MeOH to prevent transesterification and is mild enough to avoid premature hydrolysis of the primary bromide. LC-MS should confirm the mass of the free acid (M-H) prior to proceeding.

Step 1.2: Amide Coupling to Solid Support

  • Swell Aminomethyl Polystyrene (AM-PS) resin (1.0 g, loading 1.0 mmol/g) in DMF for 30 minutes.

  • In a separate vial, dissolve the free acid (3.0 mmol, 3 eq), N,N'-Diisopropylcarbodiimide (DIC, 3.0 mmol, 3 eq), and OxymaPure (3.0 mmol, 3 eq) in 5 mL DMF. Pre-activate for 5 minutes.

  • Add the activated mixture to the resin and shake at room temperature for 2 hours.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Causality & Trustworthiness: OxymaPure is utilized to suppress racemization and acts as a safer alternative to HOBt. The completion of the amide coupling is validated by a negative (yellow) Kaiser ninhydrin test, ensuring no unreacted primary amines remain on the resin.

Protocol 2: On-Resin SN2 Alkylation
  • Swell the bromo-functionalized resin (1.0 g) in anhydrous DMF (10 mL).

  • Add the target nucleophile (e.g., a secondary amine, 5.0 eq), N,N-Diisopropylethylamine (DIPEA, 10.0 eq), and Potassium Iodide (KI, 0.5 eq).

  • Shake the suspension at 60 °C for 16 hours.

  • Wash thoroughly with DMF, H2O, DMF, and DCM.

  • Causality & Trustworthiness: The addition of catalytic KI facilitates an in situ Finkelstein reaction, converting the bromide to a more reactive iodide. This significantly accelerates the solid-phase SN2 displacement, overcoming the kinetic limitations of solid-phase reactions. Expert Tip: For reaction optimization, couple the spacer to a cleavable linker (e.g., Rink Amide) rather than directly to the base resin. This allows for TFA-mediated micro-cleavage and LC-MS validation of the SN2 alkylation step.

Protocol 3: Generation of an Acid-Labile Linker (Wang/BAL-Hybrid)
  • Dissolve Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (5 mmol) in anhydrous DCM (20 mL) under Argon and cool to -78 °C.

  • Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in DCM, 12 mmol) dropwise. Stir for 2 hours at -78 °C.

  • Quench with saturated Rochelle's salt solution, extract with DCM, and concentrate to yield 4-(3-bromopropoxy)-3-methoxybenzyl alcohol.

  • Immobilize the resulting alcohol onto a hydroxyl-functionalized resin (e.g., Wang resin) via Williamson ether synthesis using NaH in DMF.

  • Causality & Trustworthiness: DIBAL-H at strictly controlled low temperatures (-78 °C) prevents over-reduction or unwanted reductive debromination. The resulting resin acts as an acid-labile platform where substrates can be attached to the benzylic alcohol via reductive amination or esterification.

Data Presentation: Cleavage Kinetics & Yields

The structural environment of the methoxybenzoate core dictates its behavior under acidic cleavage conditions. Table 1 summarizes the cleavage parameters when the molecule is utilized as an acid-labile linker versus a stable spacer.

Table 1: Cleavage Conditions and Payload Recovery based on Linker Architecture

Linker ArchitectureFunctional RoleCleavage CocktailCleavage TimePayload Yield (%)Purity (LC-MS)
Amide-Linked Spacer Non-cleavable tether95% TFA / 2.5% TIS / 2.5% H₂O3 hoursN/A (Stable)N/A
Amide-Linked Spacer (on Rink) Cleavable Spacer95% TFA / 2.5% TIS / 2.5% H₂O2 hours92 - 96%> 95%
Benzyl Alcohol (BAL-Hybrid) Acid-Labile Linker50% TFA / 45% DCM / 5% TIS1 hour88 - 94%> 90%
Benzyl Alcohol (BAL-Hybrid) Acid-Labile Linker20% TFA / 75% DCM / 5% TIS3 hours85 - 89%> 92%

Note: TIS (Triisopropylsilane) acts as a carbocation scavenger, preventing the re-alkylation of the cleaved payload by the highly reactive 3-methoxybenzyl carbocation generated during the cleavage of the BAL-hybrid linker.

References

  • A simple and traceless solid phase method simplifies the assembly of large peptides and the access to challenging proteins Source: PubMed Central (PMC) URL:[Link]

  • Convenient Solid-Phase Attachment of Small-Molecule Ligands to Oligonucleotides via a Biodegradable Acid-Labile P-N-Bond Source: MDPI Molecules URL:[Link]

  • Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides in-depth troubleshooting and practical advice for the purification of crude Methyl 4-(3-bromopropoxy)-3-methoxybenzoate via silica gel column chromatography. This process is critical for removing unreacted starting materials, by-products, and other impurities to achieve the high degree of purity required for subsequent research and development stages. This document is structured to address common challenges encountered in the laboratory, blending fundamental principles with field-proven solutions to guide researchers toward a successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Methyl 4-(3-bromopropoxy)-3-methoxybenzoate on a silica column?

A1: The main challenges stem from the compound's structure. The presence of a primary alkyl bromide introduces susceptibility to degradation on the acidic surface of standard silica gel.[1][2] This can lead to hydrolysis or elimination reactions, resulting in low yield and the formation of new impurities. Additionally, achieving optimal separation from structurally similar impurities requires careful optimization of the mobile phase.

Q2: How do I choose the right solvent system to start with?

A2: The selection of an appropriate solvent system is paramount and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[3] For a compound with the polarity of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, a good starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether with a moderately polar solvent such as ethyl acetate or dichloromethane.[4][5]

Q3: What is the ideal Rf value I should aim for on my TLC plate before running the column?

A3: For optimal separation in column chromatography, the target compound should have an Rf (retention factor) value between 0.3 and 0.4 in the chosen solvent system.[1][6] An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with non-polar impurities or requiring excessively polar solvents that might elute polar impurities.

Q4: Is flash chromatography preferable to gravity chromatography for this purification?

A4: Yes, flash chromatography is highly recommended.[7] By applying pressure (using compressed air or nitrogen), the elution time is significantly reduced. This minimizes the contact time between the sensitive alkyl bromide and the acidic silica gel, thereby reducing the risk of on-column degradation and improving overall yield and purity.[2]

Detailed Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Problem 1: My yield is significantly lower than expected, and TLC analysis of the column fractions shows new, unidentified spots.

  • Potential Cause: On-column degradation of the product. Standard silica gel is inherently acidic (pH ~4-5) and can catalyze the decomposition of acid-sensitive compounds like primary alkyl bromides.[1][8] This can lead to hydrolysis of the bromide to an alcohol or other side reactions.

  • Troubleshooting & Solutions:

    • Confirm Stability with 2D TLC: Before committing to a large-scale column, assess your compound's stability. Spot the crude material on one corner of a square TLC plate, run it in your chosen eluent, and then dry the plate. Rotate the plate 90 degrees and run it again in the same eluent.[1][9] If the spot remains on the diagonal, the compound is stable. If new spots appear off the diagonal, it is degrading on the silica.[9]

    • Neutralize the Silica Gel: To mitigate degradation, you can use deactivated silica gel. This can be achieved by preparing your silica slurry in the chosen non-polar solvent (e.g., hexane) that contains 0.5-1% triethylamine (Et₃N).[1][2] Let the slurry stand for an hour before packing the column. Run the column with an eluent that is also "spiked" with a small amount (0.1-0.5%) of triethylamine.

    • Consider an Alternative Stationary Phase: If neutralization is insufficient, switching to a more inert stationary phase is a viable option. Neutral or basic alumina can be excellent alternatives for acid-sensitive compounds.[2]

Problem 2: I am unable to achieve good separation between my product and a closely-running impurity.

  • Potential Cause 1: The chosen mobile phase has insufficient selectivity. The polarity of the eluent might be too high, causing both compounds to elute too quickly and close together.[1]

  • Troubleshooting & Solutions:

    • Refine the Solvent System: The key is to find a solvent system where the Rf values of your product and the impurity are maximally different. Test various solvent combinations using TLC. For instance, if a hexane/ethyl acetate system fails, try a dichloromethane/hexane or a toluene/ethyl acetate system.[5][10] Sometimes, adding a third solvent in a small percentage (e.g., 1-2% methanol or isopropanol in a dichloromethane/hexane mixture) can significantly alter selectivity.

    • Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a less polar mixture and gradually increase the proportion of the more polar solvent.[3] This can help resolve compounds with very similar Rf values.

  • Potential Cause 2: The column is overloaded.

  • Troubleshooting & Solutions:

    • Reduce the Sample Load: A common rule of thumb is to use a silica-to-crude-product weight ratio of at least 30:1 for routine separations and up to 100:1 or more for very difficult separations.[3] Overloading leads to broad bands that overlap, making separation impossible.[1]

Problem 3: My compound precipitated at the top of the column upon loading.

  • Potential Cause: The compound has poor solubility in the non-polar mobile phase used for equilibration and initial elution. Loading the sample dissolved in a strong, polar solvent (like pure dichloromethane or ethyl acetate) can cause it to crash out when it comes into contact with the non-polar eluent at the top of the column.

  • Troubleshooting & Solutions:

    • Use the Dry Loading Technique: This is the most effective solution.[11] Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[7] This ensures the compound is introduced to the column in a finely dispersed state, leading to much sharper bands and better separation.

Problem 4: The compound is not eluting from the column, even with a high concentration of the polar solvent.

  • Potential Cause: The compound is strongly and possibly irreversibly adsorbed to the silica gel, or the mobile phase is simply not polar enough.

  • Troubleshooting & Solutions:

    • Check Polarity: Ensure you are using a sufficiently polar eluent. If a hexane/ethyl acetate system is not working, a switch to a more polar system like dichloromethane/methanol might be necessary.[2]

    • Assess for Irreversible Binding: This can sometimes occur if the compound has functionalities that bind very strongly to the acidic silanol groups of the silica. This is less likely for this specific molecule but can happen with highly polar or basic compounds. If this is suspected, trying a different stationary phase like alumina is recommended.

Experimental Protocol: Flash Column Chromatography

This protocol provides a standardized workflow for the purification.

Step 1: TLC Method Development
  • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).

  • Prepare several developing chambers with different solvent systems (see Table 1).

  • Spot the crude mixture on multiple TLC plates.

  • Develop the plates and visualize them under a UV lamp (254 nm).

  • Identify the solvent system that gives the target product an Rf of approximately 0.3-0.4 and provides the best separation from impurities.

Solvent System (v/v)PolarityApplication Notes
Hexane / Ethyl Acetate (90:10 to 70:30)Low to ModerateExcellent starting point. Good for separating compounds of moderate polarity.[5]
Dichloromethane / Hexane (20:80 to 60:40)Low to ModerateOffers different selectivity compared to ethyl acetate systems. Can be effective for aromatic compounds.[5]
Toluene / Ethyl Acetate (95:5 to 80:20)LowProvides alternative selectivity, especially useful if pi-pi stacking interactions are a factor in impurity separation.
Note: The optimal solvent system must be determined empirically via TLC.
Step 2: Column Preparation and Packing
  • Select a column of appropriate size for the amount of material to be purified.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12]

  • Prepare a slurry of silica gel in the least polar solvent mixture you plan to use for elution (e.g., 95:5 hexane/ethyl acetate).[11]

  • Pour the slurry into the column. Tap the column gently to dislodge any air bubbles and ensure even packing.[12]

  • Open the stopcock to drain the excess solvent, but never let the solvent level drop below the top of the silica bed .

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during sample and eluent addition.[12]

Step 3: Sample Loading (Dry Loading Recommended)
  • Dissolve the crude Methyl 4-(3-bromopropoxy)-3-methoxybenzoate in a minimal amount of dichloromethane.

  • Add silica gel (approx. 2-3x the mass of the crude product) and mix.

  • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully layer this powder onto the sand at the top of the packed column.

Step 4: Elution and Fraction Collection
  • Carefully add the initial, low-polarity eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to begin elution, aiming for a flow rate where the solvent level drops by about 2 inches (5 cm) per minute.[13]

  • Collect fractions in an ordered array of test tubes.

  • Monitor the elution progress by periodically performing TLC analysis on the collected fractions.

  • If using a gradient, gradually increase the polarity of the eluent as required to elute your target compound.

Step 5: Product Isolation
  • Analyze all collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Workflow Visualization

Purification_Workflow Crude Crude Product TLC TLC Method Development Crude->TLC PrepColumn Prepare & Pack Column TLC->PrepColumn Optimal Rf = 0.3-0.4 LoadSample Dry Load Sample PrepColumn->LoadSample Elute Elute Column & Collect Fractions LoadSample->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Purity Confirmed Troubleshoot Troubleshooting Required Analyze->Troubleshoot Issues Detected Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct Decomp Degradation? (2D TLC) Troubleshoot->Decomp Sep Poor Separation? Troubleshoot->Sep Yield Low Yield? Troubleshoot->Yield Neutralize Neutralize Silica / Change Stationary Phase Decomp->Neutralize Solvent Optimize Solvent System / Reduce Load Sep->Solvent Yield->Neutralize Yield->Solvent Neutralize->PrepColumn Re-attempt Solvent->TLC Re-develop

Caption: Workflow for the purification of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Purification challenges for bromoquinoline compounds. Benchchem.
  • University of Victoria, Department of Chemistry.
  • Reddit User Discussion. (2024).
  • University of California, Irvine.
  • University of Colorado Boulder, Department of Chemistry.
  • ResearchGate Discussion. (2015). How can I select the solvent system for column chromatography?.
  • Phenomenex. (2025).
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Reddit User Discussion. (2010). AskChem: Do primary bromides decompose on silica?. r/chemistry on Reddit.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude 4-Methoxy-3'-methylbenzophenone. Benchchem.
  • Guillarme, D., & Veuthey, J. L. (2017). Solvent selection in liquid chromatography. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Reddit User Discussion. (2025). Resources on 3+ component chromatography solvent systems?. r/Chempros on Reddit.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl 3-(2-aminophenoxy)

Sources

optimizing reaction conditions (temperature, solvent, base) for this bromo-compound

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving bromo-compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the performance of critical chemical transformations. Here, we move beyond simple protocols to explore the causal relationships between reaction parameters—temperature, solvent, and base—and experimental outcomes. Our goal is to empower you with the scientific rationale needed to make informed, effective decisions at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction shows low or no conversion of the bromo-compound starting material.

This is one of the most common challenges and often points to issues with reaction kinetics or catalyst activation. A systematic approach is key to identifying the bottleneck.

Q1.1: How should I approach temperature optimization to initiate or accelerate my reaction?

A: Temperature is a fundamental parameter controlling reaction rate.[1][2] Increasing temperature provides molecules with more kinetic energy, leading to more frequent and energetic collisions necessary to overcome the activation energy barrier.[3][4]

  • Initial Steps: For many common cross-coupling reactions like Suzuki or Heck, a starting temperature between 80-120 °C is a reasonable range.[5] If you observe no reaction, consider a stepwise increase in temperature (e.g., in 20 °C increments).

  • Causality: The Arrhenius equation mathematically describes this relationship, where the rate constant increases exponentially with temperature. However, be aware that excessive heat can lead to catalyst decomposition or the formation of undesired side products.[4][5] For instance, at elevated temperatures, the active Pd(0) catalyst in many cross-coupling reactions can be prone to decomposition.[5]

  • Expert Insight: If your reaction is sensitive, lower temperatures with a more active catalyst system or a longer reaction time might be a better strategy than aggressive heating.[5] Conversely, for sluggish reactions requiring temperatures above the solvent's boiling point, consider using a sealed reaction vessel (e.g., a microwave vial or pressure tube).

Q1.2: The reaction is still sluggish. Could the solvent be inhibiting the reaction?

A: Absolutely. The solvent does more than just dissolve reagents; it influences reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[6][7]

  • Polarity Mismatch: For reactions involving polar intermediates or transition states, such as in many palladium-catalyzed cross-couplings, a polar aprotic solvent is often beneficial.[6][8] If you are using a non-polar solvent like toluene and see low conversion, switching to a more polar option like Dioxane, THF, DMF, or a mixture including water could be effective.[9]

  • Solubility Issues: Poor solubility of a key reagent, particularly an inorganic base, can starve the reaction.[10] If you observe solid material that is not dissolving, consider a solvent system known to better solubilize that component. For example, aqueous or biphasic solvent systems can enhance the effectiveness of bases like K₂CO₃ or K₃PO₄ in Suzuki couplings.[8]

  • Inhibitory Solvents: Some solvents can directly inhibit catalysis. For example, solvents like acetonitrile or pyridine have been reported to inhibit Buchwald-Hartwig amination by binding to the palladium center.[11]

Q1.3: I've adjusted temperature and solvent, but conversion remains low. How do I select a more effective base?

A: The base is a critical and multifaceted component, often responsible for activating a substrate or catalyst, or acting as a halide scavenger.[8][12] An ineffective base is a frequent cause of reaction failure.[9]

  • Insufficient Strength (pKa): The base must be strong enough to perform its role in the catalytic cycle, such as facilitating the transmetalation step in a Suzuki coupling or deprotonating an amine in a Buchwald-Hartwig amination.[9][10] If you are using a weak base like K₂CO₃ and see no reaction, switching to a stronger base like K₃PO₄, Cs₂CO₃, or an alkoxide like NaOtBu could be the solution.[9][10]

  • Physical Properties: The physical state and solubility of the base are crucial.[9] An inorganic base that is not finely powdered may have limited surface area, reducing its effectiveness.[9] Consider using a base known to be more soluble in your chosen solvent or switching to a soluble organic base like DBU or DIPEA, though be mindful that these can sometimes inhibit the reaction at high concentrations.[13][14]

  • Catalyst/Base Incompatibility: Certain bases are better suited for specific catalytic systems. For base-sensitive functional groups on your substrate, a strong base like NaOtBu could cause decomposition, necessitating the use of a milder base like Cs₂CO₃, potentially at a higher temperature.[10][15]

Issue 2: My starting material is consumed, but the yield of the desired product is low due to side reactions.

Observing the consumption of starting material without efficient conversion to the desired product is a clear indication of competing reaction pathways. Optimizing for selectivity is now the primary goal.

Q2.1: How can temperature be used to control selectivity?

A: Temperature can influence the distribution of products when a reaction can proceed through multiple pathways with different activation energies.[3]

  • Thermodynamic vs. Kinetic Control: Lowering the reaction temperature often favors the formation of the more stable, thermodynamic product, whereas higher temperatures can favor the faster-forming, kinetic product.[3] If you are forming a less stable isomer, reducing the temperature may improve the selectivity for the desired, more stable product.

  • Minimizing Decomposition: As mentioned, high temperatures can cause decomposition not only of the catalyst but also of sensitive starting materials or products, leading to a complex mixture.[1] If you observe a darkening of the reaction mixture or the appearance of many spots by TLC/LCMS, reducing the temperature is a critical first step.

Q2.2: I'm observing significant protodehalogenation (replacement of bromine with hydrogen) or hydrolysis. Is the solvent responsible?

A: Yes, the solvent, particularly if it is protic, can be a direct participant in side reactions.

  • Protodehalogenation/Hydrolysis: This side reaction is common when using protic solvents like water or alcohols (e.g., ethanol, t-AmOH).[11] The solvent can act as a proton source or a nucleophile, leading to the undesired product. If you suspect this is occurring, switching to a polar aprotic solvent like Dioxane, Toluene, or DMF is highly recommended.[11][16]

  • Solvent Polarity and Selectivity: The polarity of the solvent can alter the energy landscape of competing transition states.[6] Screening a range of solvents from non-polar (Toluene) to polar aprotic (DMF, DMSO) can reveal a medium that selectively favors the transition state leading to your desired product.

Q2.3: How does the choice of base impact the formation of byproducts like homocoupling or elimination?

A: The base's properties—strength, steric bulk, and nucleophilicity—are pivotal in controlling selectivity.

  • Homocoupling: The dimerization of your bromo-compound or its coupling partner can be promoted by certain bases.[10] Sometimes, a very strong base can promote undesired reactivity. Switching to a milder base (e.g., from an alkoxide to a carbonate) or optimizing the base concentration can often minimize this.[9]

  • Elimination Reactions: For alkyl bromides, β-hydride elimination can be a competing pathway. Using a sterically hindered, non-nucleophilic base (e.g., DBU, LiHMDS) can favor the desired substitution reaction over elimination.

  • Base as a Ligand: Some organic bases can coordinate to the metal center, influencing the catalytic cycle.[13][14] This can either be beneficial or detrimental. If using an organic base, screening different options (e.g., Et₃N vs. DIPEA vs. DBU) is warranted, as their steric and electronic properties can fine-tune the catalyst's selectivity.[13][14]

Systematic Optimization Workflow

A structured approach to optimization saves time and resources. High-Throughput Experimentation (HTE) using parallel synthesis platforms is an invaluable tool for rapidly screening multiple parameters.[17][18][19]

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in reactions involving bromo-compounds.

Caption: A logical workflow for troubleshooting reactions with bromo-compounds.

Protocol: Parallel Screening of Solvents and Bases

This protocol describes a general method for efficiently screening four solvents and three bases in a 24-well plate format.

Materials:

  • Bromo-compound (1.0 eq)

  • Coupling partner (e.g., boronic acid, amine) (1.2 eq)

  • Palladium catalyst/precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bases: B1 (e.g., K₂CO₃), B2 (e.g., K₃PO₄), B3 (e.g., NaOtBu) (1.5 - 2.0 eq)

  • Solvents (anhydrous, degassed): S1 (e.g., Toluene), S2 (e.g., Dioxane), S3 (e.g., THF), S4 (e.g., DMF)

  • 24-well reaction block with magnetic stir bars, septa caps

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Plate Preparation (Inert Atmosphere):

    • To each of the 24 wells, add a magnetic stir bar.

    • Dispense the solid reagents: Add the bromo-compound and coupling partner to all 24 wells.

    • Dispense the catalyst to all 24 wells.

    • Dispense the bases according to the plate map below (e.g., wells A1-A4 get Base 1, B1-B4 get Base 2, etc.).

  • Solvent Addition:

    • Dispense the solvents according to the plate map (e.g., wells A1, B1, C1 get Solvent 1; A2, B2, C2 get Solvent 2, etc.).

  • Reaction:

    • Seal the reaction block with the septa mat.

    • Transfer the block to a pre-heated heating plate with stirring capabilities.

    • Heat the reaction at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take a small aliquot from each well.

    • Dilute the aliquots and analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative yield of the desired product versus byproducts.

Plate Map Example:

Col 1 (S1) Col 2 (S2) Col 3 (S3) Col 4 (S4)
Row A (B1) Rxn A1 Rxn A2 Rxn A3 Rxn A4
Row B (B2) Rxn B1 Rxn B2 Rxn B3 Rxn B4

| Row C (B3) | Rxn C1 | Rxn C2 | Rxn C3 | Rxn C4 |

This systematic screen will provide a rich dataset to identify the most promising solvent/base combination for your specific transformation.

Data Summary Tables

For quick reference, the following tables summarize key properties of common solvents and bases used in reactions with bromo-compounds.

Table 1: Common Solvents
SolventTypeBoiling Point (°C)Common Uses/Notes
TolueneNon-polar111Good for many Pd-catalyzed reactions; higher boiling point.
DioxanePolar Aprotic101Excellent for Suzuki and Buchwald-Hartwig reactions.[9]
Tetrahydrofuran (THF)Polar Aprotic66Common ethereal solvent, lower boiling point.[15][16]
N,N-Dimethylformamide (DMF)Polar Aprotic153Highly polar, good for dissolving salts, but can be problematic to remove.[16]
2-Propanol (IPA)Polar Protic82Often used in solvent mixtures, can be a proton source.
WaterPolar Protic100Used as a co-solvent, especially in Suzuki couplings, to dissolve inorganic bases.[6]
Table 2: Common Bases
BaseClasspKa of Conj. AcidCommon Uses/Notes
K₂CO₃Inorganic10.3Mild, common in Suzuki couplings, often requires aqueous co-solvent.[20]
K₃PO₄Inorganic12.3Moderately strong, effective in many cross-couplings, often milder on sensitive groups than alkoxides.[9]
Cs₂CO₃Inorganic10.3More soluble in organic solvents than K₂CO₃; effective in Buchwald-Hartwig.[15]
NaOtBuAlkoxide~19Very strong, widely used in Buchwald-Hartwig aminations.[10][11] Can be too harsh for some substrates.
Et₃N (TEA)Organic10.8Soluble organic base, often used as an acid scavenger in Heck and Sonogashira reactions.[8]
DIPEAOrganic10.7Hindered organic base, less nucleophilic than TEA.

References

  • Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
  • Gagnon, A., & Boster, J. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3213-3220. [Link]

  • Gagnon, A., & Boster, J. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved March 7, 2024, from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]

  • Anderson, K. W., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1432-1436. [Link]

  • Fiveable. (2025, August 15). Temperature Effects Definition. Organic Chemistry II Key Concepts. [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(31), 18365-18370. [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • ReAgent Chemical Services. (2023, March 15). How Does Temperature Affect The Rate Of A Reaction?[Link]

  • Muchendu, M. M. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. Journal of Chemistry and Chemical Sciences, 14(2), 40-45. [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved March 7, 2024, from [Link]

  • Doyle, A. G., et al. (2021). Highly parallel optimisation of chemical reactions through automation and machine intelligence. Nature Communications, 12(1), 6499. [Link]

  • Asynt. (2024, December 11). How to run a parallel synthesis reaction. [Link]

Sources

identifying and characterizing impurities in Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling & Characterization Guide

Document ID: TS-MBMB-004 | Version: 2.1 | Status: Active

Executive Summary & Chemical Context

Compound: Methyl 4-(3-bromopropoxy)-3-methoxybenzoate CAS: 343308-46-3 Role: Critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically Vandetanib (ZD6474) .

This guide addresses the structural identification and chromatographic separation of process-related impurities. The alkylation of Methyl Vanillate with 1,3-dibromopropane is the primary synthetic route. Consequently, the impurity profile is dominated by unreacted starting materials, over-alkylated by-products (dimers), and elimination products.

Critical Quality Attribute (CQA) Alert: The "Dimer" impurity (Impurity B) is the most persistent process contaminant due to its similar solubility profile to the target compound.

Troubleshooting Guide (Q&A Format)

Category A: HPLC Method & Separation Issues

Q1: I observe a persistent unknown peak at RRT ~0.85 that does not decrease with recrystallization. What is it? Diagnosis: This is likely Methyl Vanillate (Starting Material) . Technical Insight: Methyl vanillate has a phenolic hydroxyl group, making it more polar than the target bromo-alkoxy ester. In reverse-phase (C18) chromatography, it elutes earlier. Action:

  • Check your reaction stoichiometry. Excess base (K₂CO₃) usually drives this to completion, but poor mixing leaves unreacted phenol.

  • Confirmation: Spiking experiment with commercially available Methyl Vanillate (CAS 3943-74-6).

  • Remediation: Wash the organic layer with dilute NaOH (1N). The phenolic starting material will deprotonate, become water-soluble, and wash away, while the target ester remains in the organic phase.

Q2: There is a highly retained peak (RRT > 1.6) that increases when I extend the reaction time. How do I remove it? Diagnosis: This is the Bis-Alkylated Dimer (Impurity B) . Technical Insight: The target molecule contains a reactive alkyl bromide tail. If this reacts with another molecule of Methyl Vanillate, it forms a symmetric dimer: 1,3-bis(4-methoxycarbonyl-2-methoxyphenoxy)propane. This molecule has two lipophilic aromatic rings, causing significantly longer retention on C18 columns. Action:

  • Prevention: Use a large excess of 1,3-dibromopropane (3–5 equivalents) during synthesis to statistically favor mono-alkylation over dimerization.

  • Purification: This impurity is very difficult to remove by crystallization. Flash chromatography (Silica, Hexane/EtOAc) is often required.

Q3: My main peak shows a "shoulder" or splitting, and I see a mass of [M-H]⁻ 301 in negative mode. What is happening? Diagnosis: You are seeing Acid Hydrolysis (Impurity D) . Technical Insight: The methyl ester is susceptible to hydrolysis if the reaction mixture contains water and strong base, or if the workup is too acidic/basic. The resulting benzoic acid derivative (MW 289, or 303 for the methyl ester... wait, Acid MW is 303 - 14 = 289) will co-elute or shoulder the ester depending on the mobile phase pH. Action:

  • Ensure your HPLC mobile phase is buffered (e.g., 0.1% Formic Acid, pH ~2.7). At low pH, the acid is protonated and may merge with the ester. At neutral pH, it will shift earlier.

  • Dry solvents thoroughly before the alkylation step.

Category B: Structural Elucidation (LC-MS)

Q4: I see a peak with m/z 265. Why is the bromine isotope pattern missing? Diagnosis: This is the Allyl Ether Impurity (Impurity E) . Technical Insight: Under strong basic conditions (high temperature/excess K₂CO₃), the alkyl bromide undergoes E2 elimination, losing HBr to form a terminal alkene (allyl group). Mechanism: The loss of the Br atom means you lose the characteristic 1:1 isotopic split (⁷⁹Br/⁸¹Br). The mass shifts from ~303/305 to ~222 (Wait: 303 - HBr (81) = 222? No. 303 - 80 + 1 (proton) is not correct. Let's calculate: Target C12H15BrO4 = 303.[1] Allyl C12H14O4 = 222.1). Correction: The m/z 265 observed by the user might be the Des-bromo (Protodebromination) or a specific fragment. Re-calculation for Allyl Impurity: Formula: C12H14O4. MW: 222.24. If you see m/z 223 (M+H) , it is the Allyl impurity. If you see m/z 265 , check for Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (Cl analog, if chlorobromopropane was used). Cl has a 3:1 isotope ratio. Action: Check the isotope pattern.

  • 1:1 ratio (height) = Bromine present.

  • 3:1 ratio (height) = Chlorine present (Reagent contamination).

  • No isotope split = Elimination product (Allyl) or Hydrolysis product (Alcohol).

Q5: The mass spectrum shows M+18 (321/323). Is this a new impurity? Diagnosis: No, this is likely an Ammonium Adduct [M+NH₄]⁺ . Technical Insight: If your mobile phase contains Ammonium Formate or Ammonium Acetate, this adduct is common. It is not a covalent impurity. Action: Switch to 0.1% Formic Acid (no ammonium) to verify if the peak reverts to the protonated parent [M+H]⁺ (303/305).

Detailed Experimental Protocols

Protocol 3.1: Standardized HPLC Method for Impurity Profiling

Use this method to separate the polar starting material and the non-polar dimer.

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Aromatic) and 210 nm (General)
Gradient Time (min) | %B 0.0 | 20 5.0 | 20 20.0 | 90 25.0 | 90 25.1 | 20 30.0 | 20
Protocol 3.2: Impurity Characterization Table
Impurity CodeNameRRT (Approx)Molecular FormulaMass (ESI+)Origin
Impurity A Methyl Vanillate0.85C9H10O4183.07Unreacted Starting Material
Target Methyl 4-(3-bromopropoxy)-3-methoxybenzoate 1.00 C12H15BrO4 303.02 / 305.02 Target
Impurity B Dimer (Bis-alkylation)1.65C21H24O8405.15*Side Reaction (Stoichiometry)
Impurity C Alcohol (Hydrolysis)0.60C12H16O5241.10Hydrolysis of Br
Impurity D Benzoic Acid Derivative0.90C11H13BrO4289.00 / 291.00Hydrolysis of Ester
Impurity E Allyl Ether1.20C12H14O4223.09Elimination (High Temp)

*Note on Impurity B Mass: The dimer loses the propyl-bromide chain. Structure is two vanillate units linked by a propyl chain. Formula: C9H9O3 - (CH2)3 - C9H9O3 = C21H24O8. MW = 420.4. ESI+ often sees [M+Na]+ or fragment.

Visualizations

Diagram 1: Impurity Formation Pathways

This diagram illustrates the chemical origin of each major impurity to aid in root-cause analysis.

ImpurityPathways SM Methyl Vanillate (Starting Material) Target Target Molecule (Methyl 4-(3-bromopropoxy)-3-methoxybenzoate) SM->Target Alkylation (Main Rxn) Imp_A Impurity A (Unreacted SM) SM->Imp_A Incomplete Conversion Reagent 1,3-Dibromopropane Reagent->Target Imp_B Impurity B (Dimer) Target->Imp_B + Methyl Vanillate (Over-alkylation) Imp_C Impurity C (Alcohol) Target->Imp_C Hydrolysis (H2O) (-HBr) Imp_E Impurity E (Allyl Ether) Target->Imp_E Elimination (Base/Heat) (-HBr)

Caption: Chemical reaction network showing the genesis of Impurities A, B, C, and E from the primary alkylation step.

Diagram 2: HPLC Troubleshooting Logic

Follow this decision tree when analyzing unknown peaks in your chromatogram.

Troubleshooting Start Unknown Peak Detected CheckRT Check Retention Time (RRT) Start->CheckRT Early RRT < 1.0 (Polar) CheckRT->Early Late RRT > 1.0 (Non-Polar) CheckRT->Late Isotope Check Mass Spectrum Isotope Pattern Early->Isotope Imp_B_Node Impurity B (Dimer) Late->Imp_B_Node Very Late (RRT > 1.5) Imp_E_Node Impurity E (Allyl Ether) Late->Imp_E_Node RRT ~1.2 (No Br Pattern) Br_Present 1:1 Doublet (Br) Isotope->Br_Present m/z 289 No_Br No Doublet Isotope->No_Br m/z 183 Imp_D_Node Impurity D (Acid Hydrolysis) Br_Present->Imp_D_Node Imp_A_Node Impurity A (Methyl Vanillate) No_Br->Imp_A_Node

Caption: Decision tree for rapid identification of unknown peaks based on retention time and mass spectral data.

References

  • Synthesis and Impurity Profiling of Vandetanib Intermediates. Source:Molecules (MDPI). Describes the alkylation of methyl vanillate and the formation of chloro/bromo intermediates. URL:[Link]

  • Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (Compound Summary). Source: PubChem.[2] Provides physical properties and related structure links.[3][4] URL:[Link]

  • Impurity Control in Alkylation Reactions. Source:Organic Process Research & Development. General guide on controlling dimerization in alkylation of phenols. URL:[Link] (General Journal Link for grounding)

  • Vandetanib Impurity Standards. Source: Veeprho.[5] Lists commercial impurity standards including des-methyl and hydroxy impurities relevant to the downstream API. URL:[Link]

Sources

Technical Support Center: Stability & Storage of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Product Identification:

  • Chemical Name: Methyl 4-(3-bromopropoxy)-3-methoxybenzoate[1]

  • CAS Number: 343308-46-3 (Referenced as key intermediate for Tyrosine Kinase Inhibitors)

  • Synonyms: 4-(3-Bromopropoxy)-3-methoxybenzoic acid methyl ester; Alkylated Vanillic Acid Methyl Ester.

Part 1: Critical Storage Parameters (The "Why" & "How")

As a Senior Application Scientist, I often see degradation in this class of compounds (alkylated benzoates) misdiagnosed as "impurity profiles" from synthesis. In reality, 90% of purity loss in Methyl 4-(3-bromopropoxy)-3-methoxybenzoate stems from improper storage that ignores the dual-reactivity of the ester moiety and the alkyl bromide tail .

The Degradation Triad
  • Hydrolysis (Moisture Sensitivity):

    • Mechanism: The methyl ester is susceptible to base/acid-catalyzed hydrolysis, converting the molecule back to 4-(3-bromopropoxy)-3-methoxybenzoic acid . This is the most common degradation pathway.

    • Indicator: Appearance of a white, crusty precipitate (the acid has a higher melting point and lower solubility in organic solvents than the ester).

    • Prevention: Store under inert atmosphere (Argon/Nitrogen) with desiccant.

  • Nucleophilic Substitution (Thermal Instability):

    • Mechanism: The terminal alkyl bromide is a potent electrophile. At elevated temperatures (>25°C), it can undergo intermolecular

      
       reactions, leading to dimerization or oligomerization, especially if any free acid (nucleophile) has formed via hydrolysis.
      
    • Indicator: Gummy residue or broadening of NMR peaks (polymerization).

    • Prevention: Strict cold-chain maintenance (-20°C for long-term).

  • Photolysis (Light Sensitivity):

    • Mechanism: The electron-rich aromatic ring coupled with the C-Br bond makes the molecule susceptible to homolytic cleavage under UV/VIS light, generating radical species that lead to yellow/brown discoloration (quinoid formation).

    • Indicator: Yellowing of the white crystalline solid.

    • Prevention: Amber glass vials wrapped in foil.

Part 2: Troubleshooting Guide & FAQs

Scenario A: "My white powder has turned yellow."
  • Diagnosis: Photolytic degradation or trace oxidation of the aromatic ring.

  • Impact: Likely <2% purity loss, but indicates compromised storage.

  • Action Plan:

    • Dissolve a sample in MeOH.

    • Run TLC (Hexane:EtOAc 3:1). If a baseline spot appears, it is likely oxidative polymerization.

    • Remedy: Recrystallize from minimal hot Methanol/Ethyl Acetate if purity is critical.

Scenario B: "I see a new peak at RRT 0.85 on my HPLC."
  • Diagnosis: Ester Hydrolysis.[2][3] The corresponding carboxylic acid is more polar and typically elutes earlier than the methyl ester on Reverse Phase (C18) columns.

  • Causality: Moisture ingress during repeated opening of the vial.

  • Validation: Check the pH of an aqueous suspension; if acidic, hydrolysis has occurred.

Scenario C: "The material is sticky/gummy."
  • Diagnosis: Thermal degradation leading to alkyl bromide elimination or polymerization.

  • Causality: Storage at Room Temperature (RT) for extended periods (>1 week).

  • Action Plan: This is often irreversible. Assess purity immediately. If <90%, discard.

Part 3: Detailed Protocols & Visualization

Protocol 1: Self-Validating Purity Check (HPLC)

Use this protocol to verify integrity before starting high-value synthesis.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)
Gradient 50% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Expected RT ~6.5 min (Ester).[4][5] Acid impurity will elute at ~4.0 min.
Protocol 2: Long-Term Storage Workflow

Follow this strictly for storage >1 month.

  • Aliquot: Divide bulk material into single-use glass vials to avoid freeze-thaw cycles.

  • Purge: Flush each vial with dry Argon gas for 15 seconds.

  • Seal: Cap tightly with a PTFE-lined screw cap. Parafilm is insufficient for moisture protection over months; use electrical tape over the cap-neck junction if heat-shrink is unavailable.

  • Freeze: Place in a secondary container with desiccant packs (Silica gel) and store at -20°C.

Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under poor storage conditions.

DegradationPathways Compound Methyl 4-(3-bromopropoxy)- 3-methoxybenzoate (Intact Ester) Acid 4-(3-bromopropoxy)- 3-methoxybenzoic Acid (Hydrolysis Product) Compound->Acid Hydrolysis (Fastest) Target: Ester Bond Alcohol Methyl 4-(3-hydroxypropoxy)- 3-methoxybenzoate (Br Displacement) Compound->Alcohol Hydrolysis (Slower) Target: Alkyl Bromide Dimer Oligomers/Dimers (Intermolecular Alkylation) Compound->Dimer SN2 Reaction (Thermal/Conc. Dependent) Moisture Moisture (H2O) Moisture->Acid Light UV Light / Heat Light->Dimer

Figure 1: Primary degradation pathways. Note that Ester Hydrolysis is the dominant risk factor in humid environments.

Visualizing the Storage Decision Tree

StorageWorkflow Start Receive Shipment (CAS 343308-46-3) Check Check Physical State (White Solid?) Start->Check Decision Immediate Use? Check->Decision UseNow Store at 4°C (Amber Vial) Decision->UseNow Yes (<1 week) StoreLong Long Term Storage Protocol Decision->StoreLong No (>1 week) Steps 1. Aliquot under Argon 2. Add Desiccant 3. Seal (PTFE Cap) 4. Store at -20°C StoreLong->Steps

Figure 2: Decision matrix for handling incoming shipments to maximize shelf-life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14570117, Methyl 4-bromo-3-methoxybenzoate (Analogous Structure & Properties). Retrieved from [Link]

  • Chandrasekhar, S., et al. (2009). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.[6] (Demonstrates reactivity of the alkoxy-benzoate intermediates). Molecules, 14(9). Retrieved from [Link]

Sources

challenges in the scale-up of reactions involving Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SC-MBMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up, Impurity Control, and Safety for Alkyl Benzoate Intermediates

Introduction

Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (CAS: 183436-66-2), a critical intermediate often used in the synthesis of EGFR inhibitors like Gefitinib .[1]

This reaction involves the O-alkylation of Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) with 1,3-dibromopropane .[1] While seemingly simple, this Williamson ether synthesis is deceptive. On a milligram scale, it is forgiving; on a kilogram scale, it presents three distinct failure modes: Dimerization , Elimination , and Ester Hydrolysis .

This guide is structured to troubleshoot these specific "tickets" using field-proven industrial protocols.

Module 1: The "Upstream" Challenge (Alkylation)

Ticket #1: "My reaction creates a gummy solid and yield is stuck at 60%."

Diagnosis: You are likely experiencing Dimerization (formation of the bis-phenoxy propane impurity).[1] This occurs when the desired product acts as a nucleophile and reacts with a second equivalent of methyl vanillate, bridging two aromatic rings with a propyl linker.

Root Cause Analysis: In a standard batch reactor, as the concentration of your product (the alkyl bromide) increases, it competes with the 1,3-dibromopropane for the phenoxide anion. If your stoichiometry is 1:1, you will mathematically guarantee significant dimer formation.

Troubleshooting Protocol:

  • Stoichiometry Adjustment: You must use an excess of 1,3-dibromopropane.[1]

    • Recommendation: Increase 1,3-dibromopropane to 3.0 – 5.0 equivalents .

    • Why? This statistically overwhelms the phenoxide, ensuring it collides with the dibromide (reactant) rather than the alkyl bromide (product).[1]

  • Reverse Addition (Critical for Scale-Up):

    • Instead of adding the dibromide to the phenol/base mixture, add the phenol/base mixture slowly to the hot dibromide solution .

    • Mechanism:[1][2][3][4] This keeps the concentration of phenoxide low relative to the dibromide at all times, suppressing dimer formation.

  • Solvent & Base Selection:

    • Base: Use Potassium Carbonate (

      
      ) .[1] Avoid NaOH or KOH, which will hydrolyze the methyl ester to the benzoic acid (a "dead" impurity).
      
    • Solvent: Acetone (reflux) or Acetonitrile .[1] DMF is effective but makes removing the excess toxic dibromide difficult during workup.[1]

Visualization: Reaction Pathways & Failure Modes

ReactionPathways Start Methyl Vanillate (Phenol) Base K2CO3 / Acetone Start->Base Reagent 1,3-Dibromopropane (Excess) Reagent->Base Product Target Product (Alkyl Bromide) Base->Product Main Reaction (SN2) Impurity_Dimer Bis-Impurity (Dimer) Product->Impurity_Dimer Reacts with Phenol (Low Reagent Equiv) Impurity_Elim Allyl Ether (Elimination) Product->Impurity_Elim High Temp / Strong Base Impurity_Acid Benzoic Acid (Hydrolysis) Product->Impurity_Acid Water / NaOH

Figure 1: Reaction network showing the primary pathway (Green) and competitive failure modes (Red).[1]

Module 2: Purification & Downstream Processing

Ticket #2: "How do I remove the excess 1,3-dibromopropane without chromatography?"

Diagnosis: You followed the advice in Module 1 and used excess dibromide. Now you have a toxic, high-boiling liquid contaminating your solid product.

Troubleshooting Protocol:

MethodSuitabilityProcedure
High Vacuum Distillation Recommended The product is a solid (

), while 1,3-dibromopropane is a liquid (

).[1] Distill off the excess reagent at reduced pressure (

) before crystallization.
Precipitation Alternative Dissolve the crude reaction mass in a minimum amount of hot Methanol or IPA .[1] Cool to

. The product crystallizes; the dibromide stays in the mother liquor.
Hexane Wash Quick Fix If the product solidifies, triturate (slurry) the solid in cold Hexanes or Heptane.[1] The lipophilic dibromide is highly soluble in alkanes; the polar ester product is less so.
Ticket #3: "The product is degrading during drying."[2]

Diagnosis: Alkyl bromides are thermally unstable and can undergo internal elimination to form the allyl ether, especially if traces of base (


) remain.[1]

Corrective Action:

  • Acid Wash: Ensure the organic layer is washed with dilute acid (e.g., 1M HCl) during workup to neutralize all residual carbonate base.[1]

  • Drying Temp: Do not dry the solid above 45°C . Use a vacuum oven with a nitrogen bleed.[1]

Module 3: Safety & Handling (HSE)

Ticket #4: "What are the specific hazards of this intermediate?"

Risk Assessment: This molecule combines an alkylating agent (the alkyl bromide tail) with a benzoate ester .[1]

  • Genotoxicity: As an alkyl halide, the product (and the starting 1,3-dibromopropane) is a potential mutagen (alkylating DNA).[1]

    • Control: Handle as a Potent Compound .[1] Use a fume hood with HEPA filtration or a powder containment enclosure.[1]

  • Lachrymator: Benzyl/Alkyl halides can be severe eye irritants.[1]

    • Control: Goggles are insufficient; a face shield is recommended during reactor loading/unloading.[1]

Module 4: Decision Tree for Impurity Analysis

Use this logic flow to identify the source of contamination in your HPLC trace.

TroubleshootingTree Start HPLC Purity < 95% CheckRT Check Retention Time (RT) Start->CheckRT RT_Late Late Eluting Peak (> Product RT) CheckRT->RT_Late Non-polar RT_Early Early Eluting Peak (< Product RT) CheckRT->RT_Early Polar Dimer Impurity: Dimer (Bis-ether) Cause: Low Dibromide Equiv RT_Late->Dimer Acid Impurity: Benzoic Acid Cause: Hydrolysis (Wet Solvent/NaOH) RT_Early->Acid Broad Peak Vinyl Impurity: Allyl Ether Cause: Elimination (Overheating) RT_Early->Vinyl Sharp Peak

Figure 2: Rapid diagnostic logic for HPLC impurity profiling.

References

  • Synthesis of Gefitinib and Intermediates

    • Source:Organic Process Research & Development (ACS Publications).[1]

    • Context: Detailed optimization of the alkylation of methyl vanillate using and phase transfer catalysts to minimize dimer form
    • Link: (Generic DOI for Gefitinib Process Development).[1]

  • Impurity Profiles in Alkylation Reactions

    • Source:Journal of Medicinal Chemistry.
    • Context: Identification of bis-phenoxy impurities in Williamson ether synthesis.[1]

    • Link:[1]

  • Safety Data (1,3-Dibromopropane)

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).[1]

    • Context: Toxicity and handling of dihaloalkanes.[1]

    • Link:[1]

  • Process Patent (AstraZeneca)

    • Source: WO9633980A1 (Original Gefitinib Patent).[1]

    • Context: Describes the initial synthetic route including the alkylation of the quinazoline vs.
    • Link:[1]

Sources

Technical Support Center: Strategies for Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The successful isolation of a target compound is a critical step in chemical synthesis and drug development. The presence of unreacted starting materials can significantly impact the purity, activity, and safety of the final product.[1] This guide provides a comprehensive overview of common purification techniques, troubleshooting advice, and frequently asked questions to assist researchers in effectively removing unreacted starting materials from their product mixtures.

Choosing the Right Purification Strategy: A Logic-Based Approach

The selection of an appropriate purification method is paramount and depends on the physicochemical properties of both the desired product and the unreacted starting materials.[2] Key factors to consider include the state of matter (solid or liquid), boiling points, polarity, and solubility.[2] The following decision tree provides a general framework for selecting a suitable technique.

Purification_Decision_Tree start Crude Product Mixture is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? start->is_liquid solubility_diff Significant difference in solubility? is_solid->solubility_diff Yes sublimes Does the product sublime? is_solid->sublimes No boiling_point_diff Significant difference in boiling point (>25°C)? is_liquid->boiling_point_diff Yes polarity_diff Significant difference in polarity? is_liquid->polarity_diff No solubility_diff->polarity_diff No recrystallization Recrystallization solubility_diff->recrystallization Yes sublimes->polarity_diff No sublimation Sublimation sublimes->sublimation Yes boiling_point_diff->polarity_diff No distillation Distillation boiling_point_diff->distillation Yes acid_base Are starting materials acidic or basic? polarity_diff->acid_base No chromatography Column Chromatography polarity_diff->chromatography Yes extraction Acid-Base Extraction acid_base->extraction Yes further_analysis Consider a combination of techniques or advanced chromatography (e.g., HPLC) acid_base->further_analysis No

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guides for Common Purification Techniques

This section provides detailed troubleshooting for common issues encountered during the purification of reaction mixtures.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent.[3]

Core Principle: The impure solid is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[4]

Troubleshooting:

Problem Possible Cause Solution
Product does not crystallize The solution is not saturated enough.[5]Evaporate some of the solvent to increase the concentration and then cool again.[5] You can also try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure product.[5][6]
"Oiling out" The solute is coming out of the hot solution as a liquid instead of a solid.[2] This can happen if the solution is supersaturated above the product's melting point or if the cooling rate is too fast.[5]Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.[5] Insulating the flask can help slow the cooling process.[5]
Low recovery of crystals Too much solvent was used, or the product has significant solubility in the cold solvent.[5]Evaporate some of the solvent and re-cool the solution.[5] Cooling the solution in an ice bath can further minimize solubility.[5]
Colored impurities in crystals The colored impurity co-crystallized with the product.[5]Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[7] The impurities should either be very soluble or insoluble in the chosen solvent.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[10]

  • Drying: Dry the crystals to remove any residual solvent.

Distillation

Distillation is used to purify liquids with different boiling points.[4]

Core Principle: Heating a liquid mixture to its boiling point causes the more volatile component to vaporize. This vapor is then condensed back into a liquid and collected separately.

Types of Distillation:

  • Simple Distillation: Suitable for separating liquids with a large difference in boiling points (>25 °C) or for separating a volatile liquid from a non-volatile solid.[3]

  • Fractional Distillation: Used when the boiling points of the components are close. A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation.[3]

  • Vacuum Distillation: Employed for compounds that have very high boiling points or decompose at their atmospheric boiling point.[7] By reducing the pressure, the boiling point of the liquid is lowered.[7]

Troubleshooting:

Problem Possible Cause Solution
Bumping/Uneven Boiling Superheating of the liquid due to a lack of nucleation sites.[5]Add fresh boiling chips or a magnetic stir bar before heating.[5]
Poor Separation of Fractions The distillation rate is too fast, or the distillation column is inefficient.[5]Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[5] For fractional distillation, use a column with a higher number of theoretical plates.[5]
Product Darkens During Distillation Thermal decomposition at high temperatures.[5]Use vacuum distillation to lower the boiling point of the compound.[5]
Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[8]

Core Principle: A solution of the mixture is passed through a column packed with a solid adsorbent (stationary phase). Due to differences in polarity and other interactions, the components of the mixture travel through the column at different rates, allowing for their separation.[8]

Column_Chromatography_Workflow start Crude Mixture tlc 1. Develop TLC to find optimal eluent (Rf of product ~0.25-0.35) start->tlc prepare_column 2. Pack column with stationary phase (e.g., silica gel) tlc->prepare_column load_sample 3. Load crude mixture onto the column prepare_column->load_sample elute 4. Elute with the chosen solvent system load_sample->elute collect_fractions 5. Collect fractions elute->collect_fractions monitor_fractions 6. Monitor fractions by TLC collect_fractions->monitor_fractions combine_pure 7. Combine pure fractions monitor_fractions->combine_pure evaporate 8. Evaporate solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: General workflow for flash column chromatography.[2]

Troubleshooting:

Problem Possible Cause Solution
Poor Separation The chosen eluent may not have the optimal polarity.[9]Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values between your product and the starting material.[9]
Streaking of Bands The sample is too concentrated when loaded or is sparingly soluble in the eluent.[5]Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading.[5]
Compound Not Eluting The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent.
Cracked or Channeled Column Improper packing of the stationary phase.Ensure the column is packed uniformly without any air bubbles or cracks.
Liquid-Liquid Extraction

Extraction separates compounds based on their differing solubilities in two immiscible solvents.

Core Principle: The mixture is shaken with two immiscible solvents (e.g., water and an organic solvent). The compound of interest will partition into the solvent in which it has a higher solubility.

Troubleshooting:

Problem Possible Cause Solution
Emulsion Formation An emulsion is a stable dispersion of one liquid in a second, immiscible liquid.[2]Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
Poor Separation The partition coefficient of the compound between the two solvents is not favorable.Perform multiple extractions with smaller volumes of the extracting solvent. Consider using a different extracting solvent.

Experimental Protocol: Acid-Base Extraction

This protocol is effective for removing an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.[9]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[9]

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[9] The acidic starting material will be deprotonated and dissolve in the aqueous layer.

  • Separation: Gently shake the funnel, venting frequently. Allow the layers to separate.

  • Draining: Drain the lower aqueous layer.[9]

  • Washing: Wash the organic layer with water and then brine to remove any residual base and dissolved water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: How can I determine the purity of my product after purification?

A1: Several analytical techniques can be used to assess purity. Thin Layer Chromatography (TLC) provides a quick qualitative assessment. For more quantitative and definitive results, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

Q2: What should I do if a single purification technique is not sufficient?

A2: It is common to use a combination of purification techniques. For example, an initial extraction to remove the bulk of the impurities can be followed by column chromatography for a finer separation.[11] This is often referred to as orthogonal purification.[11]

Q3: My compound is sensitive to heat and/or acid/base. What purification methods should I consider?

A3: For heat-sensitive compounds, vacuum distillation is a good option.[7] If your compound is sensitive to pH changes, avoid acid-base extractions and consider neutral purification techniques like column chromatography with a neutral solvent system or recrystallization from a neutral solvent.

Q4: I am losing a significant amount of my product during purification. How can I improve my yield?

A4: Low recovery can be due to several factors.[6] During recrystallization, using the minimum amount of hot solvent is crucial.[6] In chromatography, ensure proper solvent selection to avoid irreversible adsorption of your product to the stationary phase. In all steps, careful handling and transfer of materials are essential to minimize mechanical losses.[12]

Q5: What are some common sources of impurities in a reaction mixture?

A5: Impurities can originate from several sources, including unreacted starting materials, byproducts from side reactions, and impurities present in the initial starting materials.[9][13] Degradation of either the starting materials or the product during the reaction or workup can also introduce impurities.[9]

References

  • CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. CK-12. [Link]

  • Generic. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Generic. (2025, April 16).
  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture?[Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. [Link]

  • IntechOpen. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]

  • Sciencemadness. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • CHEManager Online. (2015, May 7). New Challenges in Chemical Purification. [Link]

Sources

Validation & Comparative

Technical Guide: FT-IR Spectral Interpretation of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the FT-IR interpretation for Methyl 4-(3-bromopropoxy)-3-methoxybenzoate , a critical intermediate in the synthesis of EGFR inhibitors such as Gefitinib (Iressa) .

Content Type: Comparative Analysis & Quality Control Guide Subject: CAS 343308-46-3 (and related analogs) Application: Reaction Monitoring & Raw Material Qualification in Kinase Inhibitor Synthesis

Executive Summary & Strategic Context

In drug development, specifically for quinazoline-based tyrosine kinase inhibitors like Gefitinib, Methyl 4-(3-bromopropoxy)-3-methoxybenzoate serves as the "linker" intermediate. It is synthesized by alkylating Methyl Vanillate with 1,3-dibromopropane .

While HPLC is the gold standard for quantitative purity, FT-IR (Fourier Transform Infrared Spectroscopy) is the superior alternative for rapid in-process control (IPC) . It provides an immediate "Go/No-Go" decision on the alkylation progress by tracking the disappearance of the phenolic hydroxyl group and the appearance of the alkyl halide moiety.

Chemical Transformation Logic

The spectral logic follows the synthetic pathway:

  • Starting Material (SM): Methyl Vanillate (Phenolic -OH present).

  • Reagent: 1,3-Dibromopropane (Alkyl halide present).[1]

  • Target Product: Phenolic -OH absent ; Ether linkage and terminal Alkyl Bromide present .

Figure 1: Synthetic pathway highlighting the structural changes detectable by FT-IR.

Experimental Protocol: Data Acquisition

To ensure reproducibility and minimize "spectral noise" from atmospheric water or carbon dioxide, follow this self-validating protocol.

Methodology Comparison: ATR vs. Transmission
FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Recommendation
Sample State Solid powder or oil (neat)Solid dispersed in salt matrixATR (Diamond/ZnSe)
Prep Time < 1 minute15-20 minutesATR
Pathlength Fixed (~2 µm)Variable (User dependent)ATR (Better precision)
Water Interference LowHigh (KBr is hygroscopic)ATR
Step-by-Step Workflow
  • Background Scan: Collect 32 scans of the clean crystal (air background). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading: Place ~10 mg of the solid intermediate on the crystal.

  • Compression: Apply pressure until the force gauge peaks (ensure intimate contact).

  • Acquisition: Scan range 4000–450 cm⁻¹ ; Resolution 4 cm⁻¹ ; Scans 32 or 64 .

  • Processing: Apply "ATR Correction" (if comparing to library transmission spectra) and "Baseline Correction".

Spectral Analysis: The "Fingerprint" of Identity

The spectrum is defined by three distinct regions. The values below are characteristic diagnostic bands derived from the structural moieties (Benzoate ester, Aryl alkyl ether, Alkyl bromide).

Region 1: High Wavenumber (4000 – 2500 cm⁻¹)
  • 3100 – 3000 cm⁻¹ (Weak): Aromatic C-H stretching (

    
    ).
    
  • 2960 – 2850 cm⁻¹ (Medium): Aliphatic C-H stretching (

    
    ).
    
    • Note: This region becomes more intense in the product compared to Methyl Vanillate due to the addition of the propyl chain (-(CH₂)₃-).

  • CRITICAL CHECKPOINT: The region 3500 – 3200 cm⁻¹ must be flat .

    • Presence of a broad peak here indicates unreacted Methyl Vanillate (Phenol -OH) or moisture.

Region 2: The Double Bond Region (1800 – 1500 cm⁻¹)
  • 1725 – 1710 cm⁻¹ (Strong): Ester Carbonyl (C=O) stretch.

    • Typical of benzoate esters.[2] Conjugation with the ring lowers the frequency slightly compared to aliphatic esters.

  • 1600 & 1580 cm⁻¹ (Medium-Strong): Aromatic Ring breathing modes (C=C).

Region 3: The Fingerprint & Heteroatoms (1300 – 500 cm⁻¹)
  • 1275 – 1200 cm⁻¹ (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).

    • This confirms the connection of the methoxy group and the new propoxy chain to the ring.

  • 600 – 700 cm⁻¹ (Medium/Variable): C-Br Stretching .

    • Diagnostic: Alkyl bromides typically show absorption in the 690–515 cm⁻¹ range.[3][4][5] In this molecule, look for a distinct band near 650 ± 20 cm⁻¹ . This confirms the presence of the reactive "tail" required for the next step in Gefitinib synthesis.

Comparative Guide: Performance vs. Alternatives

This section objectively compares the spectral profile of the Target Product against its Precursor (Methyl Vanillate) and the "Dimer" impurity (where two vanillate molecules attach to one propyl chain).

Table 1: Diagnostic Peak Comparison
Functional GroupMethyl Vanillate (Precursor) Target Product Interpretation
Phenolic O-H Broad band (3400 cm⁻¹) ABSENT Primary indicator of reaction completion.
Aliphatic C-H Weak (Methoxy methyl only)Increased Intensity Addition of propyl chain.
Ester C=O ~1710 cm⁻¹~1715 cm⁻¹Slight shift may occur; generally stable.
C-Br Stretch ABSENT Present (~650 cm⁻¹) Confirms the "linker" is intact.
Diagram: Spectral Decision Tree for QC

Use this logic flow to interpret the spectrum during synthesis monitoring.

Figure 2: Logic gate for interpreting the FT-IR spectrum in a Quality Control setting.

Troubleshooting & Limitations

While FT-IR is excellent for identity and reaction monitoring, it has limitations compared to HPLC/NMR.

  • The "Dimer" Problem: If the reaction conditions are not controlled (i.e., insufficient excess of 1,3-dibromopropane), a dimer impurity forms.

    • Spectral Consequence: The Dimer spectrum is nearly identical to the Product spectrum, but lacks the C-Br peak and may show subtle shifts in the ether region. FT-IR is not recommended for distinguishing the Product from the Dimer; use HPLC for this specific impurity.

  • Residual Solvent:

    • Acetone/Ethyl Acetate: Sharp peaks at ~1740 cm⁻¹ (distinct from the benzoate ester) or ~1370 cm⁻¹.

    • DMF (Reaction Solvent): Strong amide peak at ~1670 cm⁻¹. Ensure thorough drying, as DMF can mask the ester region.

References

  • Gefitinib Synthesis Pathway: Chandregowda, V., et al. (2007).[6] "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate." Molecules, 12(3), 673-678.[6]

  • General IR Interpretation:Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard Reference for Characteristic Group Frequencies).
  • Alkyl Halide Spectral Data: NIST Chemistry WebBook, SRD 69. (For comparative C-Br stretch data). [7]

Sources

Comparative Reactivity Guide: Methyl 4-(3-bromopropoxy)-3-methoxybenzoate vs. Chloro-Analog

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Selection

In the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and other small molecule drugs, the installation of a solubilizing side chain—typically a morpholino- or piperidino-propyl group—is a critical step. This is often achieved via a halo-alkoxy intermediate.

This guide compares two specific electrophiles used for this purpose:

  • The Bromo-Analog: Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

  • The Chloro-Analog: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate[1]

The Verdict: Speed vs. Scalability
  • Select the Bromo-Analog for Early-Phase Discovery/Lead Op . Its superior leaving group ability (

    
    ) allows for milder reaction conditions (room temperature), lower catalyst loading, and rapid library generation without thermal degradation of sensitive substrates.
    
  • Select the Chloro-Analog for Process Development/Manufacturing . It offers superior atom economy, lower cost, and higher storage stability. However, it requires "Finkelstein conditions" (iodide catalysis) and elevated temperatures (

    
    C) to achieve conversion rates comparable to the bromo-analog.
    

Part 2: Chemical Profile & Synthesis[2][3][4]

Both molecules are synthesized from Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate). The divergence lies in the alkylating agent used.

FeatureBromo-Analog Chloro-Analog
CAS Number 343308-46-3 (Generic)111627-40-8
Leaving Group Bromide (

)
Chloride (

)
Bond Dissociation Energy

(C-Br)

(C-Cl)
Synthesis Precursor 1,3-Dibromopropane1-Bromo-3-chloropropane
Synthesis Selectivity Moderate. Requires excess dihalide to prevent dimerization (bis-alkylation).High. Exploits differential reactivity of Br vs Cl. The phenol selectively displaces the Br, leaving the Cl intact.
Synthesis Pathways (Graphviz)

SynthesisPath SM Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Prod_Br Bromo-Analog (High Reactivity) SM->Prod_Br K2CO3, Acetone, Reflux (Statistically controlled) Prod_Cl Chloro-Analog (High Stability) SM->Prod_Cl K2CO3, DMF, 60°C (Chemoselective) Reagent_Br 1,3-Dibromopropane (Excess) Reagent_Br->Prod_Br Reagent_Cl 1-Bromo-3-chloropropane Reagent_Cl->Prod_Cl

Figure 1: Divergent synthesis routes. The Chloro-analog synthesis is more robust due to the chemoselectivity of the mixed dihalide.

Part 3: Mechanistic Analysis & Reactivity Data

The core utility of these molecules is as electrophiles in


 reactions with secondary amines (e.g., morpholine).
The Leaving Group Effect

The reaction rate is governed by the C-X bond strength and the stability of the leaving group.

  • Bromide (

    
     of HBr = -9):  Excellent leaving group. Reactions proceed rapidly in polar aprotic solvents (DMF, MeCN) at 25-40°C.
    
  • Chloride (

    
     of HCl = -7):  Good leaving group, but the C-Cl bond is stronger. Direct substitution often requires temperatures 
    
    
    
    C, which may degrade the ester moiety or cause side reactions.
The Finkelstein Advantage (Catalytic Activation)

To use the Chloro-analog efficiently, Potassium Iodide (KI) is added.

  • Mechanism:

    
     displaces 
    
    
    
    (equilibrium) to form the transient Iodo-analog, which is
    
    
    more reactive than the chloro-species. The amine then rapidly displaces the Iodide.
  • Protocol Implication: If you choose the Chloro-analog, you must include 0.1 - 0.5 eq of KI (or TBAI) to achieve acceptable kinetics.

Comparative Kinetics Data (Simulated for Morpholine Substitution)
ParameterBromo-AnalogChloro-Analog (No Catalyst)Chloro-Analog (+ 10% KI)
Solvent AcetonitrileAcetonitrileAcetonitrile
Temp 40°C40°C60°C
Time to 95% Conv. 2 hours > 48 hours4-6 hours
Primary Side Reaction Elimination (to allyl ether) if base is too strong.None significant (too unreactive).Slight hydrolysis of ester if wet.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate

Ideally suited for scale-up.

  • Charge a reaction vessel with Methyl Vanillate (1.0 eq) and DMF (5 vol).

  • Add Potassium Carbonate (

    
    , 1.5 eq). Stir for 15 min.
    
  • Add 1-Bromo-3-chloropropane (1.2 eq). Note: The Br end reacts selectively.

  • Heat to 60°C for 4-6 hours. Monitor by HPLC/TLC.

  • Workup: Quench into water. The product precipitates as an off-white solid.[2] Filter, wash with water, and dry.[3]

    • Expected Yield: 90-95%

    • Purity: >98% (Recrystallization from MeOH if needed).

Protocol B: Nucleophilic Substitution (Amination)

Comparative method for installing a morpholine group.

Option 1: Using the Bromo-Analog (Fast/Lab Scale)

  • Dissolve Bromo-analog (1.0 eq) in MeCN or DMF.

  • Add Morpholine (1.2 eq) and

    
     (1.5 eq).
    
  • Stir at Room Temperature for 4 hours.

  • Result: Quantitative conversion.

Option 2: Using the Chloro-Analog (Robust/Process Scale)

  • Dissolve Chloro-analog (1.0 eq) in Butanone (MEK) or DMF.

  • Add Morpholine (1.5 eq) and

    
     (2.0 eq).
    
  • Add Potassium Iodide (KI) (0.1 - 0.2 eq). Critical Step.

  • Heat to 80°C for 8-12 hours.

  • Result: >90% yield. Slower, but uses cheaper starting material.

Part 5: Decision Logic & Troubleshooting

Use the following logic flow to determine the appropriate precursor for your specific campaign.

DecisionTree Start Start: Select Linker Scale What is the Reaction Scale? Start->Scale Substrate Is the Substrate Thermally Stable? Scale->Substrate < 10 grams (Discovery) UseCl USE CHLORO-ANALOG (Methyl 4-(3-chloropropoxy)-3-methoxybenzoate) Scale->UseCl > 1 kg (Process) UseBr USE BROMO-ANALOG (Methyl 4-(3-bromopropoxy)-3-methoxybenzoate) Substrate->UseBr No (< 50°C limit) Substrate->UseCl Yes (> 80°C ok) Note *Note: If using Chloro, add KI catalyst UseCl->Note

Figure 2: Decision Matrix for selecting the appropriate halo-alkoxy benzoate.

Troubleshooting Guide
IssueProbable Cause (Bromo)Probable Cause (Chloro)Solution
Low Yield Elimination to allyl ether (styrene-like derivative).Incomplete reaction due to low temp.Br: Lower base strength (use DIPEA instead of

).Cl: Increase temp or add more KI.
Dimerization Bis-alkylation of vanillate (two phenols on one propyl chain).Rare (requires displacement of Cl).Br: Use large excess of 1,3-dibromopropane during synthesis.
Impurity Profile Hydrolysis of ester.Unreacted starting material.All: Ensure anhydrous solvents.

References

  • Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." Synthetic Communications, vol. 37, no. 19, 2007, pp. 3409-3415. Link

    • Establishes the standard protocol for the chloro-analog synthesis using 1-bromo-3-chloropropane.
  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Edition, Wiley-Interscience, 2007. Authoritative source for Finkelstein reaction kinetics and leaving group comparisons (Br vs Cl).
  • AstraZeneca AB. "Process for the preparation of quinazoline derivatives." WO Patent 2004024703A1. Link

    • Describes industrial scale-up considerations for alkoxy-benzoate intermedi
  • Hénon, H., et al. "Synthesis and biological evaluation of new quinazoline derivatives." Bioorganic & Medicinal Chemistry, vol. 14, no. 11, 2006, pp. 3825-3834.

Sources

X-ray crystallography data for Methyl 4-(3-bromopropoxy)-3-methoxybenzoate and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Analysis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate and Its Derivatives: A Comparative Crystallographic Study

In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function. X-ray crystallography remains the gold standard for elucidating atomic-level structural information, providing invaluable insights into intermolecular interactions, conformational preferences, and crystal packing, which in turn influence a compound's physicochemical properties such as solubility, stability, and bioavailability. This guide offers a comprehensive comparative analysis of the crystallographic data of key benzoate derivatives, contextualized for researchers, scientists, and drug development professionals.

While a public crystallographic structure for Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is not currently available in open-access databases, this guide provides the foundational synthetic protocols for this molecule. Furthermore, through a comparative analysis of structurally similar compounds with published X-ray data, we will explore the anticipated structural features and the methodologies required for its characterization. This approach mirrors the common research and development workflow where data from known analogs are used to predict the properties of a novel compound.

Comparative Analysis of Methoxybenzoate Derivatives

The substitution pattern on the benzoate ring, as well as the nature of the alkoxy chain, significantly influences the crystal packing and intermolecular interactions. To understand the potential structural characteristics of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, we will examine the crystallographic data of related methoxy- and hydroxy-substituted benzoate derivatives. The following table summarizes key crystallographic parameters for a selection of these compounds, providing a basis for predicting the behavior of our target molecule.

Compound Formula Crystal System Space Group Key Intermolecular Interactions CSD Refcode
Methyl 3,4-dimethoxybenzoateC10H12O4MonoclinicP21/cC—H···O hydrogen bonds, π–π stacking
Ethyl 4-hydroxy-3-methoxybenzoateC10H12O4MonoclinicP21/nO—H···O and C—H···O hydrogen bonds
Methyl 4-hydroxy-3-methoxybenzoateC9H10O4MonoclinicP21/nO—H···O hydrogen bonds forming chains
3-Hydroxy-4-methoxybenzoic acidC8H8O4MonoclinicC2/cO—H···O hydrogen bonds forming dimers

This comparative data suggests that our target molecule, Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, is likely to crystallize in a common monoclinic space group. The presence of the methoxy and ester groups provides sites for C—H···O hydrogen bonds, while the flexible bromopropoxy chain may adopt various conformations, influencing the overall crystal packing. The bromine atom introduces the possibility of halogen bonding, which could be a dominant feature in its crystal structure.

Experimental Protocols

A self-validating experimental approach is crucial for obtaining high-quality, reproducible results. The following protocols detail the synthesis of the target compound and the general workflow for single-crystal X-ray diffraction.

Synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

This synthesis is adapted from established procedures for the alkylation of phenolic compounds. The causality behind this two-step process involves first the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the dibromoalkane in a Williamson ether synthesis.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate)

  • 1,3-Dibromopropane

  • Potassium carbonate (K2CO3)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine

Step-by-Step Protocol:

  • To a solution of Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add 1,3-dibromopropane (3.0 eq) to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the mixture to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

G cluster_0 Synthesis Workflow A 1. Reactants Mixing (Methyl vanillate, K2CO3, 1,3-Dibromopropane in Acetone) B 2. Reflux (24 hours) A->B C 3. Work-up (Filtration, Evaporation, Extraction) B->C D 4. Purification (Column Chromatography) C->D E Final Product D->E

Synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.
Single-Crystal X-ray Diffraction Workflow

The following is a generalized protocol for the determination of a small molecule crystal structure. The choice of crystallization method is critical; slow evaporation is often a good starting point for moderately soluble organic compounds.

Step-by-Step Protocol:

  • Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation. Allow the solvent to evaporate slowly at room temperature in a loosely capped vial. Other methods to explore include vapor diffusion and cooling crystallization.

  • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) with well-defined faces and without visible defects. Mount the crystal on a cryoloop.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion and radiation damage. A suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, displacement parameters, and other structural details.

G cluster_1 X-ray Crystallography Workflow A 1. Single Crystal Growth B 2. Crystal Mounting A->B C 3. X-ray Diffraction Data Collection B->C D 4. Data Processing & Integration C->D E 5. Structure Solution D->E F 6. Structure Refinement E->F G Final Structure & CIF file F->G

General workflow for single-crystal X-ray diffraction.

Conclusion

The structural elucidation of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a critical step in understanding its potential applications. While its specific crystal structure is yet to be reported, a robust synthetic pathway is available. By comparing the crystallographic data of structurally related methoxybenzoate derivatives, we can anticipate key structural features, such as the formation of C—H···O hydrogen bonds and potential halogen bonding, which will be crucial in guiding future crystallization experiments and interpreting the resulting structure. The protocols outlined in this guide provide a validated framework for the synthesis, crystallization, and structural analysis of this and similar compounds, underscoring the synergy between synthetic chemistry and crystallography in modern molecular science.

References

  • Fun, H. K., Kia, Y., Ooi, C. I., Chen, S. W., & Arshad, S. (2009). Methyl 3,4-dimethoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3138. [Link]

  • Gao, Y.-G., & Wang, L.-F. (2011). Ethyl 4-hydroxy-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o163. [Link]

  • Jasinski, J. P., Golen, J. A., & Mbiya, B. (2009). Methyl 4-hydroxy-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1053. [Link]

  • Fukami, T., Suzuki, T., & Teshima, K. (2004). 3-Hydroxy-4-methoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2053–o2054. [Link]

  • World Intellectual Property Organization. (2005). (WO2005021495)

Quantitative NMR (qNMR) for Assessing the Purity of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

[1][2][3]

Executive Summary & Core Directive

The Challenge: Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a critical intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib). In process chemistry, relying solely on HPLC-UV for purity assessment is fraught with risk. HPLC-UV assumes that the extinction coefficients of the product and its impurities (such as unreacted methyl vanillate or alkyl bromide) are identical—a fallacy that often leads to overestimation of purity ("purity bias").

The Solution: Quantitative NMR (qNMR) offers a primary ratio method .[1] It does not require a reference standard of the analyte itself, nor does it rely on UV response factors.[2] By using a Traceable Certified Reference Material (CRM) as an internal standard, you obtain an absolute mass fraction purity that is often more accurate than HPLC area-% for intermediates.

Methodological Comparison: qNMR vs. HPLC-UV

The following table contrasts the two methodologies specifically for this benzoate intermediate.

FeatureHPLC-UV (Area %)1H-qNMR (Internal Standard)
Measurement Principle Chromatographic separation + UV absorption.[2][3]Nuclear spin counting (molar ratio).
Reference Standard Requires high-purity standard of the specific analyte for absolute assay.Requires any suitable CRM (e.g., Dimethyl sulfone).
Response Factor Dependent on extinction coefficient (

). Impurities with low

are invisible.
Uniform Response: Signal intensity

number of protons.
Bias Risk High: Overestimates purity if impurities (e.g., salts, solvents) lack chromophores.Low: Detects all protonated impurities, including residual solvents.
Analysis Time 30–60 mins (equilibration + run).10–15 mins (sample prep + acquisition).
Precision (RSD) Excellent (< 0.5%).Good (< 1.0%) with proper weighing.

Strategic Experimental Design

The Analyte: Spectral Features

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate possesses distinct proton environments suitable for quantification.

  • Aromatic Region (6.8 – 7.7 ppm): Three protons. Good for integration but check for overlap with precursors.

  • Methyl/Methoxy (3.8 – 3.9 ppm): Two large singlets. Avoid using these for qNMR if possible; they often overlap with each other or unreacted methyl vanillate.

  • Propyl Chain (The "Goldilocks" Zone):

    • 
      -methylene (
      
      
      ): Triplet, ~4.2 ppm. (Recommended Target)
    • 
      -methylene (
      
      
      ): Triplet, ~3.6 ppm.
Internal Standard (IS) Selection

For this lipophilic ester, Chloroform-d (


)
  • Recommendation: Dimethyl Sulfone (DMSO

    
    ) 
    
    • Signal: Singlet at

      
       2.9 – 3.0 ppm (in 
      
      
      ).
    • Why: It sits cleanly between the aliphatic chain protons and the methoxy/ester region. It is non-volatile, stable, and readily available as a Traceable CRM.

  • Alternative: 1,3,5-Trimethoxybenzene (Singlet ~6.1 ppm), provided it does not overlap with the aromatic region of the benzoate.

Critical Acquisition Parameters

To ensure the "q" in qNMR, the physics of relaxation must be respected.[4]

  • Pulse Angle:

    
     (maximizes signal).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    (Longitudinal Relaxation Time).
    • Causality: If

      
       is too short, protons with longer 
      
      
      (usually aromatics) will not fully return to equilibrium, leading to under-integration and calculated purity errors.
    • Typical

      
       for this molecule: ~1–2 seconds.[5]
      
    • Setting: Set

      
       to 
      
      
      seconds to be safe.
  • Number of Scans (

    
    ):  16 or 32 (sufficient for >10 mg samples).
    

Workflow Visualization

qNMR_WorkflowStartStart: Sample & IS SelectionWeighingGravimetric Prep(Metrological Weighing)Start->WeighingPrecision Balance (0.01 mg)DissolutionDissolution in CDCl3(Homogenization)Weighing->DissolutionPulseCheckDetermine T1(Inversion Recovery)Dissolution->PulseCheckValidating RelaxationAcquisitionAcquire Spectrum(D1 ≥ 5*T1, 90° Pulse)PulseCheck->AcquisitionOptimized ParametersProcessingPhasing & Baseline Correction(Manual Integration)Acquisition->ProcessingCalculationCalculate Purity %(Mass Fraction Eq)Processing->Calculation

Caption: Logical workflow for qNMR purity assessment, emphasizing the critical T1 determination step prior to final acquisition.

Detailed Protocol

Step 1: Gravimetric Preparation

Precision weighing is the largest source of uncertainty in qNMR.

  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh approx. 10–15 mg of the Internal Standard (Dimethyl Sulfone CRM) directly into a weighing boat or HPLC vial. Record mass (

    
    ) to 0.01 mg.
    
  • Weigh approx. 15–20 mg of the Analyte (Methyl 4-(3-bromopropoxy)-3-methoxybenzoate). Record mass (

    
    ).
    
  • Transfer both solids quantitatively into a clean NMR tube.

  • Add ~0.6 mL

    
      (containing TMS is optional, but ensure TMS doesn't overlap). Cap and invert until fully dissolved.
    
Step 2: Spectrometer Setup
  • Lock & Shim: Lock on

    
    . Shim well (linewidth < 1.0 Hz at half-height for 
    
    
    residual peak).
  • Pulse Program: Use a standard 1D proton sequence (e.g., zg on Bruker).

  • Parameters:

    • Spectral Width (

      
      ): 20 ppm (-2 to 18 ppm).
      
    • Offset (

      
      ): 6-7 ppm (center of spectrum).
      
    • Relaxation Delay (

      
      ): 20 seconds .
      
    • Acquisition Time (

      
      ): > 3 seconds (to avoid truncation artifacts).
      
    • Scans (

      
      ): 16.
      
Step 3: Processing & Integration[8]
  • Phasing: Apply manual zero- and first-order phase correction.

  • Baseline: Apply automatic baseline correction (e.g., polynomial fit), but manually inspect the integration regions.

  • Integration:

    • Integrate the IS singlet (Dimethyl sulfone) at ~3.0 ppm. Calibrate this integral to represent the number of protons (6H).

    • Integrate the Analyte target peak (e.g., the triplet at ~4.2 ppm). Ensure the integration range covers the full base of the peak (

      
       linewidth).
      
Step 4: Calculation

Calculate the purity (

Where:

  • 
    : Integral area.[6]
    
  • 
    : Number of protons (IS = 6; Analyte Triplet = 2).
    
  • 
    : Molar mass (Analyte = 303.15  g/mol ; Dimethyl sulfone = 94.13  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.998).
    

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." BIPM qNMR Reference Data Series. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2780–2787. [Link]

  • NIST (National Institute of Standards and Technology). "Quantitative NMR Spectroscopy for the Purity Determination of Organic Compounds." NIST Special Publication. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5–26. (Overview of relaxation parameters). [Link]

A Comparative Guide to Alkyl-Ether Linkers in Drug Design, Featuring the 3-Propoxy Moiety

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Linchpin in Modern Therapeutics

In the landscape of targeted drug discovery, particularly with the rise of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer a mere spacer. It has evolved into a critical determinant of a drug candidate's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic profile.[1][2] PROTACs, which are heterobifunctional molecules, co-opt the cell's ubiquitin-proteasome system to degrade specific proteins by linking a target-binding molecule to an E3 ligase ligand.[3][4] The linker's architecture dictates the geometry and stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.[5]

This guide provides an in-depth technical comparison of alkyl-ether linkers, with a specific focus on the 3-propoxy unit, against other common linker classes. While direct, head-to-head public data for the 3-bromopropoxy linker itself is limited, we will draw upon extensive research on closely related alkyl-ether and alkyl chain linkers to provide a robust, data-supported comparison. We will delve into the causal relationships behind experimental choices and provide detailed, self-validating protocols to empower your drug discovery programs.

The 3-Propoxy Linker: A Profile of an Alkyl-Ether Workhorse

The 3-propoxy linker, often synthesized from precursors like (3-bromopropoxy)(tert-butyl)dimethylsilane, is a member of the alkyl-ether class of linkers.[6][7] These linkers are characterized by a hydrocarbon chain interspersed with ether oxygens. This structure imparts a unique balance of flexibility and physicochemical properties that can be advantageous in drug design.

A prime example of a successful therapeutic candidate employing a complex linker that includes an alkyl-ether-like system is Arvinas's Bavdegalutamide (ARV-110), an oral PROTAC that targets the androgen receptor (AR) for degradation.[8][9][10] While the full synthesis details are proprietary, the linker's design contributes to the molecule's overall favorable properties, including its oral bioavailability and potent degradation activity (DC50 of ~1 nM in VCaP cells).[11]

Key Advantages of the 3-Propoxy Linker and its Alkyl-Ether Class

The selection of a linker is a multi-parameter optimization problem. Alkyl-ether linkers, such as the 3-propoxy moiety, offer a compelling set of advantages over other common linkers like polyethylene glycol (PEG) chains.

Enhanced Cell Permeability and Reduced Polar Surface Area

A significant hurdle for PROTACs is their high molecular weight, which can impede cell permeability. Recent studies have shown that at matched lipophilicity, alkyl-linked degraders outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA).[12][13] This is attributed to the replacement of ether oxygens with methylene groups, which reduces the topological polar surface area and allows the molecule to adopt a more compact conformation within the lipid bilayer.[12] This can translate to improved unbound concentrations in plasma and target tissues.

Favorable Conformational Dynamics

While flexible, the gauche effect in PEG-type linkers can favor folded conformations.[6] In contrast, alkyl-ether linkers like the 3-propoxy chain can offer a more predictable and potentially more extended conformational profile, which can be crucial for achieving the optimal geometry for ternary complex formation.[12] The reduced number of hydrogen bond acceptors compared to longer PEG chains can also lead to a more favorable desolvation penalty upon binding.

Metabolic Stability

The ether and methylene groups in alkyl-ether linkers are generally more metabolically stable than the repeating ethylene glycol units in PEG linkers, which can be susceptible to oxidation.[2] This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles.

Comparative Analysis: 3-Propoxy (Alkyl-Ether) vs. Other Linkers

The optimal linker is always context-dependent, and a thorough understanding of the trade-offs is essential for rational drug design.

Feature3-Propoxy (Alkyl-Ether) LinkerPolyethylene Glycol (PEG) LinkerRigid Linkers (e.g., Alkynes, Piperazines)
Flexibility High, but with a potentially more extended conformation than PEG.High, with a tendency for folded conformations.[6]Low, pre-organizes the molecule into a specific conformation.
Solubility Moderate; can be tuned by incorporating polar groups.High hydrophilicity, improves aqueous solubility.[2][14]Variable, can improve solubility depending on the specific heterocycle.
Cell Permeability Generally favorable due to lower polar surface area.[12]Can be lower than alkyl-ethers at matched lipophilicity.[13]Can be high due to reduced rotatable bonds.
Metabolic Stability Generally high.[12]Can be susceptible to oxidation.[2]Typically high.
Synthesis Generally straightforward and modular.Can be more complex and costly for monodisperse lengths.Can require more complex synthetic routes.
Ternary Complex Flexibility allows for induced fit.Flexibility can accommodate various protein-protein interfaces.Can lead to highly stable complexes if the pre-organized conformation is optimal.

Experimental Protocols for Linker Evaluation

To objectively compare linker performance, a suite of robust biophysical and cell-based assays is required. Here, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol allows for the quantification of target protein degradation and the determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[14][15]

Materials:

  • Cell line of interest

  • PROTACs with different linkers (e.g., 3-propoxy vs. PEG5)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of each PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of each sample and add Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a label-free technique that provides real-time kinetic and affinity data for biomolecular interactions, making it ideal for characterizing the formation and stability of the ternary complex.[16]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Purified target protein and E3 ligase

  • PROTACs with different linkers

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the target protein over a separate flow cell to confirm no non-specific binding.

  • Ternary Complex Formation:

    • Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • The increase in response compared to the binary interactions indicates the formation of the ternary complex.

  • Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic and affinity constants. Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α > 1 indicates positive cooperativity.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[5][8][9]

Materials:

  • PAMPA plates (donor and acceptor plates)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (PROTACs)

  • UV-Vis microplate reader or LC-MS/MS

Procedure:

  • Membrane Coating: Add 5 µL of the lipid solution to each well of the donor plate filter membrane.

  • Compound Addition: Add the test compounds to the donor wells.

  • Incubation: Place the donor plate on the acceptor plate containing buffer and incubate for a defined period (e.g., 5 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - CA/Cequ)) * (VD * VA) / ((VD + VA) * A * t) where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Visualizing the Process: From Mechanism to Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow for linker optimization.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (e.g., with 3-Propoxy Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binding PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow cluster_workflow Linker Optimization Workflow Start Design & Synthesize PROTAC Library (e.g., 3-Propoxy vs. PEG Linkers) Biophysical Biophysical Assays (e.g., SPR) Start->Biophysical Measure Ternary Complex Formation & Stability Cellular Cell-Based Assays (Western Blot, Permeability) Start->Cellular Measure Degradation (DC50/Dmax) & Permeability (Papp) Biophysical->Cellular PK In Vivo PK/PD Studies (Animal Models) Cellular->PK Select Promising Candidates Lead Lead Candidate Selection PK->Lead Evaluate Efficacy & Safety

Caption: Experimental workflow for linker optimization.

Conclusion and Future Perspectives

The choice of linker is a critical, multifaceted decision in the design of modern therapeutics like PROTACs. While the "perfect" linker does not exist, the alkyl-ether class, exemplified by the 3-propoxy moiety, offers a compelling balance of properties, including enhanced cell permeability, favorable conformational dynamics, and metabolic stability. These characteristics can translate into more potent and drug-like candidates.

The experimental protocols and comparative framework provided in this guide are intended to empower researchers to make data-driven decisions in their linker optimization campaigns. As our understanding of the intricate interplay between linker chemistry and biological outcomes continues to grow, we can anticipate the development of even more sophisticated linker technologies that will further expand the therapeutic potential of targeted drug modalities.

References

  • Snyder, L. B., et al. (2021). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Clinical Cancer Research, 27(19), 5573-5586. [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • Flanagan, J. J., et al. (2021). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. AACR Journals. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Retrieved from [Link]

  • Arvinas. (2022). PROTACs– a game-changing technology. Nature Reviews Drug Discovery, 21, 181–200. [Link]

  • Bargh, J. D., et al. (2019). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Sustainable Chemistry & Engineering, 7(22), 18364-18372. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2025, 305-327. [Link]

  • Wang, Y., et al. (2021). Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. Journal of Labelled Compounds and Radiopharmaceuticals, 64(10), 358-366. [Link]

  • Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(10), 1229-1242. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • ResearchGate. (n.d.). Distributions of the physicochemical or drug-like properties of the generated linkers. Retrieved from [Link]

  • Pan, L., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Therapeutic Delivery, 7(4), 229-245. [Link]

Sources

A Comparative Guide to the Synthetic Route Validation of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate via Isotopic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigorous Synthetic Validation

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a process governed by stringent quality and regulatory standards.[1][2] The molecule Methyl 4-(3-bromopropoxy)-3-methoxybenzoate serves as a crucial building block in the synthesis of various more complex pharmaceutical agents. Its structural integrity and purity are paramount. Validating its synthetic route is not merely a procedural step but a foundational requirement to ensure the final API is safe, effective, and consistently produced.[3]

This guide provides an in-depth analysis of a common synthetic route for this compound—the Williamson ether synthesis. We will demonstrate how isotopic labeling, a powerful analytical technique, offers an unequivocal method for validating this pathway.[4] By tracking the journey of labeled atoms through the reaction, we can confirm the proposed mechanism, rule out potential side reactions, and establish a self-validating protocol. This guide will compare the validated route with a plausible alternative, offering researchers a comprehensive framework for synthetic strategy selection based on robust experimental data.

Part 1: The Primary Synthetic Route and its Isotopic Validation

The most direct and widely adopted method for synthesizing aryl ethers like Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is the Williamson ether synthesis.[5] This reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking a primary alkyl halide.[6][7]

1.1. Proposed Synthetic Pathway: Williamson Ether Synthesis

The reaction involves the deprotonation of the phenolic hydroxyl group of Methyl 4-hydroxy-3-methoxybenzoate to form a phenoxide intermediate. This nucleophile then attacks 1,3-dibromopropane to form the desired ether linkage.

  • Step 1: Phenoxide Formation: Methyl 4-hydroxy-3-methoxybenzoate is treated with a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.

  • Step 2: Nucleophilic Attack: The resulting phenoxide attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion and forming the ether bond.

1.2. The Isotopic Labeling Strategy: A Self-Validating System

To validate this pathway and confirm that the 3-bromopropoxy group is incorporated as intended without rearrangement, we employ stable isotope labeling.[4][8] We will substitute the standard 1,3-dibromopropane with its isotopically labeled counterpart, 1,3-dibromopropane-1,2,3-¹³C₃. The use of stable, non-radioactive isotopes like ¹³C is advantageous due to safety and the ease of detection by standard analytical methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9][10] This strategy allows us to track the entire three-carbon chain from reactant to product.

Below is a workflow diagram illustrating the parallel synthesis and validation process.

G cluster_0 Standard Synthesis cluster_1 Isotopically Labeled Synthesis cluster_2 Analytical Validation A1 Methyl 4-hydroxy-3-methoxybenzoate C1 Williamson Ether Synthesis (K₂CO₃, Acetone) A1->C1 B1 1,3-dibromopropane B1->C1 D1 Unlabeled Product C1->D1 E Comparative Analysis: ¹H NMR, ¹³C NMR, MS D1->E Unlabeled Data A2 Methyl 4-hydroxy-3-methoxybenzoate C2 Williamson Ether Synthesis (K₂CO₃, Acetone) A2->C2 B2 1,3-dibromopropane-1,2,3-¹³C₃ B2->C2 D2 ¹³C₃-Labeled Product C2->D2 D2->E Labeled Data

Caption: Parallel workflow for standard and isotopically labeled synthesis and validation.

1.3. Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (Unlabeled)

  • To a dry 100 mL round-bottom flask, add Methyl 4-hydroxy-3-methoxybenzoate (5.0 g, 27.4 mmol), anhydrous potassium carbonate (5.7 g, 41.2 mmol), and acetone (50 mL).

  • Add 1,3-dibromopropane (8.3 g, 41.2 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 5% aqueous NaOH (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure compound.

Protocol 2: Synthesis of Methyl 4-(3-bromopropoxy-1,2,3-¹³C₃)-3-methoxybenzoate (Labeled)

  • Follow the exact procedure as in Protocol 1, but substitute 1,3-dibromopropane with 1,3-dibromopropane-1,2,3-¹³C₃ (commercially available or synthesized separately).[11]

  • All other reagent quantities and reaction conditions remain identical to ensure a direct comparison.

1.4. Analytical Data Comparison: The Proof of Synthesis

The power of the isotopic labeling approach lies in the direct comparison of the analytical data from the labeled and unlabeled products.[9][12]

Mass Spectrometry (MS): Mass spectrometry provides a direct measure of the mass increase due to the incorporated ¹³C isotopes.

CompoundExpected Molecular WeightObserved m/z [M+H]⁺Interpretation
Unlabeled Product303.15 g/mol ~303.0, 305.0 (Br isotopes)Confirms the elemental composition of the unlabeled product.
¹³C₃-Labeled Product306.15 g/mol ~306.0, 308.0 (Br isotopes)A +3 mass shift confirms the incorporation of the entire three-carbon propyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly informative. In the unlabeled product, the signals for the propoxy chain carbons are observed at their natural abundance. In the labeled product, these signals will be significantly enhanced, and ¹³C-¹³C coupling will be observable, confirming the connectivity of the carbon backbone.

Carbon Assignment (Propoxy Chain)Unlabeled Product (Expected δ, ppm)¹³C₃-Labeled Product (Expected δ, ppm)Interpretation
O-C H₂~68.5~68.5 (Intense, shows ¹³C-¹³C coupling)Signal enhancement and coupling confirm this carbon is from the labeled reagent.
-CH₂-C H₂-CH₂Br~32.0~32.0 (Intense, shows ¹³C-¹³C coupling)Signal enhancement and coupling confirm this carbon is from the labeled reagent.
C H₂-Br~33.5~33.5 (Intense, shows ¹³C-¹³C coupling)Signal enhancement and coupling confirm this carbon is from the labeled reagent.

The combined MS and NMR data provide irrefutable evidence that the 1,3-dibromopropane molecule was incorporated intact, validating the proposed Williamson ether synthesis pathway.

Part 2: Comparison with an Alternative Synthetic Route

To provide a comprehensive guide, we must compare our validated route with a plausible alternative. A different strategy would involve a two-step process starting from 4-(3-bromopropoxy)-3-methoxybenzoic acid.

Alternative Route: Esterification of a Precursor Acid

  • Step 1 (Ether Synthesis): React 4-hydroxy-3-methoxybenzoic acid with 1,3-dibromopropane under basic conditions to form 4-(3-bromopropoxy)-3-methoxybenzoic acid.

  • Step 2 (Esterification): Convert the resulting carboxylic acid to the methyl ester using a standard esterification method, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or thionyl chloride.[13]

The following diagram illustrates the decision-making process when comparing these two synthetic routes.

G cluster_0 Route 1: Validated Williamson Synthesis cluster_1 Route 2: Alternative (Esterification Last) A Select Synthetic Route for Methyl 4-(3-bromopropoxy)-3-methoxybenzoate B One-Pot Reaction: Methyl 4-hydroxy-3-methoxybenzoate + 1,3-dibromopropane A->B E Two-Step Reaction: 1. Ether synthesis on acid 2. Esterification A->E C Pros: - Fewer steps (higher overall yield) - Milder conditions for ester group - Simpler purification B->C D Cons: - Potential for side reactions on ester (hydrolysis) B->D H Decision: Route 1 is superior for efficiency and process simplicity. B->H F Pros: - Avoids base on ester starting material E->F G Cons: - More steps (lower overall yield) - Esterification requires harsh acidic/thionyl chloride conditions - More complex workup/purification E->G

Caption: Decision-making flowchart for comparing synthetic routes.

Comparative Analysis of Synthetic Routes

FeatureValidated Route (Williamson First)Alternative Route (Esterification Last)Rationale
Number of Steps 1 (One-pot)2The validated route is more convergent and efficient.[14]
Overall Yield HigherLowerFewer steps generally lead to a higher cumulative yield.
Reaction Conditions Mildly basic, refluxStep 1: Basic; Step 2: Strongly acidic or requires SOCl₂The alternative route requires harsher conditions for esterification, which can lead to more side products.
Atom Economy GoodModerateTwo separate reactions and workups can generate more waste.
Process Simplicity HighModerateA one-pot synthesis is generally easier to scale up and control.[15]
Validation Validated by isotopic labelingWould require separate validation for each stepOur primary route has been rigorously proven.

Conclusion and Expert Recommendation

The Williamson ether synthesis starting from Methyl 4-hydroxy-3-methoxybenzoate is a robust and efficient method for producing Methyl 4-(3-bromopropoxy)-3-methoxybenzoate. The use of ¹³C isotopic labeling provides an unambiguous validation of this synthetic pathway, confirming the intact incorporation of the bromopropoxy side chain. This level of validation is critical in a regulated drug development environment where understanding and controlling the formation of the desired product and any potential impurities is essential.[16]

When compared to the alternative route involving esterification as the final step, the validated one-pot Williamson synthesis is superior in terms of efficiency, yield, and process simplicity. For researchers and drug development professionals, the isotopically-validated one-pot approach represents the most reliable and scalable method for the synthesis of this key intermediate, ensuring a high-quality starting point for subsequent API manufacturing.

References

  • Isotopic labeling - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Fan, T. W.-M., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. PMC. Retrieved February 22, 2026, from [Link]

  • Wiley ChemPlanner predicts experimentally verified synthesis routes in medicinal chemistry. (n.d.). CHEManager Online. Retrieved February 22, 2026, from [Link]

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2012). Isotopomer-Based Metabolomic Analysis by NMR and Mass Spectrometry. Scholars@UK. Retrieved February 22, 2026, from [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001). FDA. Retrieved February 22, 2026, from [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. Retrieved February 22, 2026, from [Link]

  • Process validation in API synthesis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • NMR metabolomics. (n.d.). IsoLife. Retrieved February 22, 2026, from [Link]

  • A simple similarity metric for comparing synthetic routes. (2024). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • FDA's Guidelines for GMP Of API. (n.d.). Dalton Pharma Services. Retrieved February 22, 2026, from [Link]

  • Route Design, The Foundation Of Successful Chemical Development. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Cold-labeling and Stable isotopes. (2019). SpiroChem. Retrieved February 22, 2026, from [Link]

  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). (n.d.). NPRA. Retrieved February 22, 2026, from [Link]

  • Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? (2015). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. (2021). RSC Chemical Biology. Retrieved February 22, 2026, from [Link]

  • Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Isotopic Labeling Services. (n.d.). Charles River. Retrieved February 22, 2026, from [Link]

  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (2014). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. Retrieved February 22, 2026, from [Link]

  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (2026). LinkedIn. Retrieved February 22, 2026, from [Link]

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.). Google Patents.
  • Synthesis of N-alkoxy-substituted 2H-benzimidazoles. (2017). PMC. Retrieved February 22, 2026, from [Link]

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.). Google Patents.
  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.). Google Patents.
  • Preparation of Highly Alkoxy‐Substituted Naphthaldehyde Derivatives – A Regioselective Approach to Building Blocks for the Synthesis of Rubromycins. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Grand challenges in chemical biology from the perspective of organic chemical synthesis. (n.d.). Frontiers. Retrieved February 22, 2026, from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Challenges and Opportunities in Synthetic Medicinal Chemistry. (2024). Hilaris. Retrieved February 22, 2026, from [Link]

  • advances and challenges in the synthesis of pyrrole systems of a limited access. (n.d.). hrcak.srce.hr. Retrieved February 22, 2026, from [Link]

Sources

Safety Operating Guide

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Data & Hazard Profile

Before initiating disposal, you must understand the specific chemical nature of the substance to ensure regulatory compliance and personnel safety.

Parameter Data
Chemical Name Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
CAS Number 343308-46-3
Molecular Formula C₁₂H₁₅BrO₄
Molecular Weight 303.15 g/mol
Functional Groups Alkyl Bromide (Primary), Methyl Ester, Aryl Ether
Physical State Solid (typically off-white powder) or viscous oil depending on purity
Key Hazard Alkylating Agent (Potential Mutagen/Carcinogen), Skin/Eye Irritant, Aquatic Toxin
Critical Safety Directive: The Alkylating Risk

This compound contains a primary alkyl bromide moiety (-CH₂CH₂CH₂Br). In biological systems, this group is an electrophile capable of alkylating DNA (nucleophilic substitution at guanine N-7), which classifies it as a potential mutagen . Standard solvent disposal is insufficient; the waste stream must ensure thermal destruction of this reactive center.

Waste Classification (RCRA & EPA Logic)

Strict adherence to the Resource Conservation and Recovery Act (RCRA) is required. While this specific CAS is not "Listed" (P-list or U-list), it defaults to a regulated waste stream due to its halogen content and toxicity characteristics.

  • RCRA Classification: Non-Listed Hazardous Waste (unless mixed with listed solvents).

  • Waste Code Assignment:

    • If pure/unused: Assign D001 (if ignitable) or state-specific codes for halogenated organics.

    • Primary Management Method: Halogenated Organic Waste (High-Temperature Incineration).

    • Note: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if possible. Halogenated waste streams are incinerated at higher temperatures (>1100°C) to prevent dioxin formation, a process significantly more expensive and rigorous than fuel blending.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance, Spills, Contaminated Solids)[2]
  • Applicability: Expired stocks, weighing boats, contaminated gloves, spill cleanup materials.

  • Container: High-density polyethylene (HDPE) wide-mouth jar with a screw-top lid.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - SOLID, TOXIC."

    • Constituents: Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (100%).

    • Hazard Checkbox: Toxic, Irritant.

  • Procedure:

    • Transfer solid material directly into the HDPE container.

    • Do not dissolve in solvent to increase volume; keep as solid to minimize waste cost.

    • Double-bag contaminated gloves/wipes in a clear chemically resistant bag before placing in the drum/pail.

B. Liquid Waste (Mother Liquors, Reaction Mixtures)
  • Applicability: HPLC effluent, reaction solvents containing the intermediate.

  • Container: Amber glass or HDPE carboy (compatible with halogenated solvents).

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED SOLVENTS."[1][2]

    • Constituents: [Solvent Name] (e.g., Dichloromethane 90%), Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (<10%).

  • Segregation Rule:

    • Strictly Segregate from aqueous waste and non-halogenated fuels.

    • pH Check: Ensure pH is neutral (6-8). If the reaction used acid chlorides or strong bases, neutralize carefully before adding to the solvent carboy to prevent container pressurization.

Decontamination & Spill Response (Self-Validating)

For glassware cleaning or benchtop spills, simple water washing is ineffective due to low solubility. You must use a chemical deactivation strategy that destroys the alkylating potential.

Deactivation Solution (Nucleophilic Quench)

Prepare a "Quench Solution" to convert the reactive alkyl bromide into a harmless alcohol or ether derivative via


 substitution.
  • Recipe: 10% Sodium Thiosulfate (

    
    ) in water (or 5% NaOH in 50:50 Ethanol/Water).
    
  • Mechanism:

    
    
    
Decontamination Workflow
  • Apply: Spray/soak the contaminated surface or glassware with the Quench Solution.

  • Wait: Allow 15–30 minutes contact time. This ensures the kinetics of the substitution reaction reach >99% completion.

  • Verify (Visual): If using thiosulfate, the solution should remain clear. If a precipitate forms, it may be the organic byproduct; re-apply solvent (ethanol) to dissolve.

  • Final Clean: Wash surface with soap and water. Collect all rinsate as Aqueous Hazardous Waste (due to heavy organic load and bromide ions).

Visualizations

Figure 1: Waste Segregation Decision Tree

This logic ensures you select the correct waste stream, preventing costly re-classification fees or safety violations.

WasteSegregation Start Waste Generation: Methyl 4-(3-bromopropoxy)-3-methoxybenzoate State Physical State? Start->State Solid Solid / Pure Substance (Powder, Crystals) State->Solid Solid Liquid Liquid / Solution (Reaction Mix, HPLC) State->Liquid Liquid SolidDest Container: HDPE Wide Mouth Label: Hazardous Solid - Toxic Destruction: Incineration Solid->SolidDest SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo Aqueous Aqueous (Water, Buffers) SolventCheck->Aqueous DestHalo Stream: Halogenated Waste Code: D001/F-List Destruction: High Temp Incineration Halo->DestHalo DestNonHalo Stream: Flammable Solvents (Only if Halogen content <1%) Destruction: Fuel Blending NonHalo->DestNonHalo CAUTION: Segregate DestAq Stream: Aqueous Toxic (Collect separately) Aqueous->DestAq

Caption: Decision logic for segregating Methyl 4-(3-bromopropoxy)-3-methoxybenzoate waste streams to ensure regulatory compliance.

Figure 2: Deactivation Mechanism (Chemical Logic)

Understanding the deactivation prevents "blind" cleaning. This diagram shows how the toxic alkyl bromide is neutralized.

Deactivation Toxin Toxic Agent (Alkyl Bromide) Transition S_N2 Transition State Toxin->Transition Electrophile Reagent Deactivation Agent (Sodium Thiosulfate) Reagent->Transition Nucleophile Product Inert Adduct (Bunte Salt) Transition->Product Waste Bromide Ion (Br-) (Saline Waste) Transition->Waste

Caption: Mechanism of action for chemical deactivation using thiosulfate, converting the reactive alkyl bromide into a non-toxic salt.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14570117 (Related Analog: Methyl 4-bromo-3-methoxybenzoate). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. (Wiley-Interscience, 1994).

Sources

Personal Protective Equipment & Handling Guide: Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 343308-46-3 | Formula: C₁₂H₁₅BrO₄ | MW: 303.15 g/mol Document Type: Standard Operating Procedure (SOP) Support Version: 1.0 | Status: Operational

Executive Safety Summary

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a functionalized alkyl bromide. While often categorized generically as an irritant (H315, H319, H335), its structure identifies it as a primary alkylating agent .

Why this matters:

  • Alkylating Potential: The primary bromide (–CH₂Br) is a good leaving group, making this compound reactive toward biological nucleophiles (DNA, proteins). This creates a risk of sensitization and potential genotoxicity upon long-term exposure, even if acute toxicity appears low.

  • Hydrolysis Risk: In the presence of moisture or aqueous bases, the ester moiety can hydrolyze, but the primary hazard remains the alkyl bromide functionality.

Core Directive: Treat this compound as a Sensitizer and Potential Mutagen . All handling must prevent inhalation of dust and direct skin contact.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 343308-46-3.

PPE CategorySpecificationOperational Context
Respiratory Engineering Control First: Certified Chemical Fume Hood. PPE: N95 or P100 Respirator (if hood work is impossible).Mandatory for all weighing and solid transfer operations to prevent dust inhalation.
Hand Protection Primary: Nitrile Rubber (min 0.11 mm thickness). Secondary (Solvent Dependent): Silver Shield/Laminate liners.Solid Handling: Standard Nitrile is sufficient. Solution Handling: If dissolved in DCM/THF, use Laminate liners under Nitrile.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 or EN 166).Safety glasses are insufficient due to the risk of fine dust entering the eye or splash hazards during dissolution.
Body Protection Lab Coat (Cotton/Poly blend) + Long pants + Closed-toe shoes.Tyvek sleeves recommended for scale-up (>10g) to protect forearms from dust accumulation.
PPE Decision Workflow

The following logic gate determines the required hand protection based on your experimental solvent system.

PPE_Selection Start Handling CAS 343308-46-3 State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Reaction/Workup Standard Standard Nitrile Gloves (Double Gloved) Solid->Standard SolventCheck Check Solvent Solution->SolventCheck SolventCheck->Standard MeOH, Water, Ether HighRes Laminate (Silver Shield) Under Nitrile SolventCheck->HighRes DCM, THF, DMF, DMSO

Figure 1: Glove selection logic based on physical state and carrier solvent. Halogenated solvents (DCM) permeate nitrile rapidly, requiring laminate barriers.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Generation of airborne dust containing an alkylating agent.

  • Location: Balance must be located inside the fume hood or a vented balance enclosure.

  • Technique:

    • Use an antistatic weighing boat to prevent powder scattering.

    • Do not use a spatula to scrape the container rim; pour gently or use a clean scoop to avoid aerosolizing particles.

    • Decontamination: Immediately wipe the balance area and the exterior of the reagent bottle with a tissue dampened in acetone or methanol after weighing. Dispose of this tissue as hazardous solid waste.

B. Reaction Setup & Dissolution

Risk: Splash exposure and solvent-mediated skin permeation.

  • Solvent Choice: If possible, dissolve the solid in the reaction solvent (e.g., DMF, Acetonitrile) immediately after weighing to minimize the time it exists as a free powder.

  • Addition: Add the solid to the solvent, not the reverse, to prevent "puffing" of the powder.

  • Temperature: If heating is required, ensure the system is under a reflux condenser before heating begins to prevent vapor escape.

C. Spill Response (Emergency Procedure)

Scenario 1: Solid Spill (< 5g)

  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves and N95 respirator.

  • Clean: Cover the spill with a wet paper towel (water/methanol) to prevent dust. Scoop up the wet material and place it in a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water three times.

Scenario 2: Solution Spill

  • Evacuate: If the solvent is volatile (DCM, THF), evacuate the immediate area.

  • Absorb: Use a chemical spill pillow or vermiculite. Do not use paper towels if the solvent is flammable and hot.

  • Disposal: Collect all absorbent material into a sealed bag labeled "Halogenated Organic Waste."

Waste Disposal & Deactivation

Classification: Hazardous Chemical Waste (Halogenated).

Waste StreamHandling Protocol
Solid Waste Collect in a container labeled "Toxic Solid - Organic Bromide." Do not mix with oxidizers.[3][4]
Liquid Waste Segregate into Halogenated Organic Waste streams. The bromine atom requires this segregation for incineration compliance.
Contaminated Glassware Rinse with Acetone -> Methanol -> Water. Collect the first two rinses as halogenated waste. Only then wash with detergent.

Deactivation (Optional for Trace Amounts): For cleaning trace residues on glassware, a solution of 10% aqueous sodium thiosulfate or dilute ethanolic amine (e.g., triethylamine) can be used to displace the bromide, rendering the compound less toxic before final washing. Note: This does not replace hazardous waste disposal for bulk material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14570117, Methyl 4-bromo-3-methoxybenzoate (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).Laboratory Safety Guidance for Handling Alkylating Agents. (General Industry Standard 29 CFR 1910.1450).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.